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1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one Documentation Hub

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  • Product: 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one
  • CAS: 100389-03-5

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Structural Profiling of C12H15ClO4 Ketones in Drug Discovery

Executive Summary In medicinal chemistry, the rapid structural elucidation and synthesis of halogenated intermediates dictate the pace of hit-to-lead optimization. The molecular formula C12H15ClO4 defines a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the rapid structural elucidation and synthesis of halogenated intermediates dictate the pace of hit-to-lead optimization. The molecular formula C12H15ClO4 defines a highly versatile class of aromatic hydroxyketones [3]. These compounds serve as critical precursors for active pharmaceutical ingredients (APIs), offering a unique balance of lipophilicity and hydrogen-bonding capacity.

This technical guide provides an authoritative breakdown of the molecular weight, structural diversity, and self-validating analytical workflows required to isolate, identify, and synthesize C12H15ClO4 ketone scaffolds.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and isotopic distribution of halogenated compounds is the cornerstone of high-resolution mass spectrometry (HRMS). For C12H15ClO4, the presence of a single chlorine atom creates a distinct isotopic signature that must be leveraged during structural validation [1][2].

Quantitative Data Summary

The following table summarizes the core physicochemical metrics for the C12H15ClO4 ketone scaffold.

PropertyValueScientific Significance
Molecular Formula C12H15ClO4Defines the atomic composition.
Average Molecular Weight 258.70 g/mol Used for bulk stoichiometric calculations in synthesis.
Monoisotopic Exact Mass 258.0659 DaCritical for HRMS precursor ion targeting.
[M+H]+ Precursor Ion m/z 259.0732Primary target for positive-ion mode LC-MS/MS.
Isotopic Ratio (35Cl : 37Cl) ~ 3 : 1Validates mono-chlorination via the M+2 peak (m/z 261.0702).
Representative Scaffolds in Literature

While C12H15ClO4 can represent various isomers, two prominent aromatic hydroxyketones frequently utilized in drug development include:

  • 1-[3-chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one (CAS: 1939-79-3) [2]

  • 4-Chloro-1-(4-hydroxy-2,6-dimethoxyphenyl)-1-butanone (CAS: 185835-74-9) [3]

Analytical Workflow: LC-HRMS Structural Elucidation

As a Senior Application Scientist, I emphasize that analytical protocols must not merely generate data; they must prove their own accuracy. The following LC-HRMS protocol is designed with built-in causality and self-validation.

Step-by-Step LC-HRMS Methodology
  • Step 1: Sample Preparation: Dissolve the C12H15ClO4 ketone in LC-MS grade Acetonitrile/Water (50:50, v/v).

    • Causality: A highly organic initial solvent prevents the precipitation of lipophilic aromatic ketones, ensuring a stable spray in the electrospray ionization (ESI) source.

  • Step 2: Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column. Use a mobile phase of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state (m/z 259.0732) and suppressing ionization artifacts.

  • Step 3: HRMS Acquisition & Self-Validation: Acquire data in ESI+ mode with a resolution of 70,000 (FWHM).

    • Self-Validating Step: The protocol requires the software to integrate both the m/z 259.0732 [M+H]+ and m/z 261.0702 [M+2+H]+ peaks. If the ratio deviates by more than 5% from the theoretical 3:1 natural abundance of 35Cl to 37Cl, the feature is automatically flagged as a false positive or isobaric interference. This ensures absolute trustworthiness in the identification of the single chlorine atom.

HRMS_Workflow Start Precursor Ion [M+H]+ m/z 259.0732 Isotope Isotope Check [M+2+H]+ m/z 261.0702 (~3:1 Ratio) Start->Isotope Verify Cl Isotope Frag1 Loss of H2O (-18 Da) m/z 241.0632 Start->Frag1 CID (H2O Loss) Frag2 Alpha-Cleavage Acylium Ion Formation Start->Frag2 CID (C-C Cleavage) Confirm Confirm C12H15ClO4 Ketone Scaffold Isotope->Confirm Frag1->Confirm Frag2->Confirm

Figure 1: HRMS fragmentation and isotopic validation logic for C12H15ClO4 ketones.

Synthetic Strategies & Mechanistic Causality

The synthesis of C12H15ClO4 aromatic hydroxyketones is typically achieved via the Friedel-Crafts Acylation of substituted phenols using chloroalkanoyl chlorides [3].

Step-by-Step Synthetic Protocol
  • Step 1: Lewis Acid Activation: Suspend the substituted phenol (e.g., 2,6-dimethoxyphenol) in anhydrous dichloromethane (DCM) at 0°C. Add 1.2 equivalents of the chloroalkanoyl chloride, followed by 2.5 equivalents of Aluminum Chloride (AlCl3).

    • Causality: Why 2.5 equivalents of AlCl3? The electron-donating methoxy and hydroxy groups on the phenol ring strongly coordinate with the Lewis acid. A stoichiometric excess is strictly required to ensure enough free AlCl3 remains to activate the acyl chloride into the highly reactive electrophilic acylium ion.

  • Step 2: Electrophilic Aromatic Substitution (EAS): Allow the reaction to warm to room temperature and stir for 4 hours. The acylium ion attacks the para or ortho position of the activated phenol, forming the C12H15ClO4 ketone framework.

  • Step 3: Self-Validating Quench Assay:

    • Self-Validating Step: Standard TLC can be misleading due to the high reactivity of unreacted chloroalkanoyl chloride on silica. To ensure trustworthiness, an aliquot of the reaction mixture is quenched in anhydrous methanol. If unreacted acyl chloride is present, it instantly converts to the corresponding methyl ester, which is baseline-resolved from the target ketone via LC-MS. The absence of this methyl ester peak definitively validates the total consumption of the electrophile.

  • Step 4: Workup: Quench the bulk reaction in an ice/HCl mixture to break down the aluminum complexes, extract with Ethyl Acetate (EtOAc), and purify via flash chromatography.

Synthesis_Logic Reactant Substituted Phenol + Chloroalkanoyl Chloride Catalyst Lewis Acid (AlCl3) Activation Reactant->Catalyst Stoichiometric + Excess Intermediate Electrophilic Acylium Ion Catalyst->Intermediate Generates Electrophile Product C12H15ClO4 Ketone (MW: 258.70 g/mol) Intermediate->Product EAS Reaction Validation LC-MS Quench Assay (Self-Validating) Product->Validation MeOH Quench Validation->Product Confirm No Ester

Figure 2: Friedel-Crafts acylation workflow with self-validating quench assay.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14407173, Methyl 4-(3-chloropropoxy)-3-methoxybenzoate." PubChem, [Link]

  • PubChemLite Database. "Compound 1939-79-3 (C12H15ClO4)." University of Luxembourg, [Link]

  • Martin, R., & Buisson, J.-P. (2015). "Aromatic Hydroxyketones: Preparation & Physical Properties: Aromatic Hydroxyketones from Butanone (C4) to Dotriacontanone (C32)." Springer International Publishing, [Link]

Exploratory

Structural, Mechanistic, and Pharmacological Divergence: 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one vs. Acoramone

Executive Summary The rational design and discovery of bioactive small molecules often hinge on subtle structural variations, such as methoxy substitution patterns and the presence of reactive functional groups. This tec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and discovery of bioactive small molecules often hinge on subtle structural variations, such as methoxy substitution patterns and the presence of reactive functional groups. This technical whitepaper provides an in-depth comparative analysis of two structurally related but functionally divergent compounds: 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one (a highly reactive, synthetic α -chloro ketone) and Acoramone (1-(2,4,5-trimethoxyphenyl)propan-2-one, a stable, naturally occurring methyl ketone). While both share a trimethoxyphenyl-propanone scaffold, their distinct substitution patterns and terminal functional groups dictate entirely different chemical reactivities, biological targets, and pharmacological applications.

Structural and Physicochemical Profiling

The fundamental difference between these two molecules lies in their origin, the positional isomerism of their methoxy groups, and the presence of an α -halogen. Acoramone is a natural product isolated from the rhizomes of Acorus tatarinowii and Acorus calamus[1]. It features a 2,4,5-trimethoxy substitution pattern, similar to the well-known neuroactive compound asarone[2]. Conversely, 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one is a synthetic intermediate featuring a 3,4,5-trimethoxy pattern—a classic pharmacophore known for binding to the colchicine site of tubulin[3].

Table 1: Comparative Physicochemical and Structural Data

Property1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-oneAcoramone
IUPAC Name 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one1-(2,4,5-trimethoxyphenyl)propan-2-one
Molecular Formula C₁₂H₁₅ClO₄C₁₂H₁₆O₄
Molecular Weight 258.70 g/mol 224.25 g/mol
Origin Synthetic IntermediateNatural Product (Acorus species)
Aromatic Pattern 3,4,5-trimethoxy2,4,5-trimethoxy
Aliphatic Chain α -chloro ketoneMethyl ketone
Primary Reactivity Electrophilic alkylating agentStable; reversible target binding

Chemical Reactivity: Alkylating Agent vs. Stable Modulator

The causality behind the divergent applications of these molecules is rooted in their terminal functional groups. The presence of the α -chloro group in 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one transforms the molecule into a potent electrophile. α -Haloketones are classic alkylating agents that undergo rapid SN​2 reactions with biological nucleophiles, such as the sulfhydryl groups of cysteine residues. This makes it an ideal warhead for designing irreversible, covalent enzyme inhibitors. Furthermore, it serves as a versatile synthetic building block, commonly used in the Hantzsch synthesis of thiazoles by reacting with thioamides.

Reactivity SM 3,4,5-Trimethoxyphenyl acetic acid AcidChloride Acid Chloride Intermediate SM->AcidChloride SOCl2 Diazoketone Diazoketone Intermediate AcidChloride->Diazoketone CH2N2 Target 1-Chloro-3-(3,4,5-trimethoxyphenyl) propan-2-one Diazoketone->Target HCl Covalent Covalent Protein Adduct (Thioether formation) Target->Covalent Protein-SH (Alkylation) Thiazole Hantzsch Thiazole Derivatives Target->Thiazole Thioamides (Cyclization)

Synthesis and electrophilic reactivity of 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one.

In stark contrast, Acoramone lacks this halogenated α -carbon[4]. As a standard methyl ketone, it is chemically stable under physiological conditions. It does not covalently modify proteins; instead, it interacts with biological targets via reversible, non-covalent interactions (e.g., hydrogen bonding and hydrophobic stacking), which is characteristic of traditional, safe neuropharmacological agents[5].

Pharmacological Divergence: Covalent Modification vs. Neuroprotection

The 3,4,5-trimethoxyphenyl moiety is a privileged structure in oncology, famously recognized for its ability to inhibit microtubule polymerization. When coupled with an α -chloro ketone warhead, 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one can act as a targeted covalent modifier, permanently disabling specific enzymes or structural proteins in rapidly dividing cells.

Acoramone, on the other hand, is a key bioactive marker of Acorus tatarinowii, an herb extensively used in traditional medicine for central nervous system (CNS) disorders[5]. Pharmacological studies demonstrate that Acoramone and its structural analogs exert profound neuroprotective and anti-inflammatory effects[6]. The primary mechanism of action involves the suppression of the TLR4/MyD88/NF- κ B signaling cascade and the inhibition of the NLRP3 inflammasome[7]. By preventing the nuclear translocation of NF- κ B, Acoramone reduces the transcription of pro-inflammatory cytokines (such as IL-1 β , IL-6, and TNF- α ), thereby mitigating neuroinflammation and protecting neuronal integrity[8].

Acoramone_Pathway Acoramone Acoramone (1-(2,4,5-trimethoxyphenyl)propan-2-one) TLR4 TLR4 Receptor Acoramone->TLR4 Inhibits NLRP3 NLRP3 Inflammasome Acoramone->NLRP3 Suppresses MyD88 MyD88 Pathway TLR4->MyD88 Activates NFkB NF-κB Nuclear Translocation MyD88->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Cytokines Transcription NLRP3->Cytokines Maturation (Caspase-1) Neuroprotection Neuroprotection & Reduced Neuroinflammation Cytokines->Neuroprotection Decreased levels promote

Acoramone's neuroprotective mechanism via TLR4/NF-κB and NLRP3 inflammasome inhibition.

Experimental Workflows (Self-Validating Protocols)

To ensure reproducibility and self-validation, the following step-by-step methodologies outline the synthesis of the synthetic α -chloro ketone and the isolation of the natural product Acoramone.

Protocol A: Synthesis of 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one

Rationale: The Arndt-Eistert homologation approach is utilized to convert a carboxylic acid into an α -chloro ketone with high regioselectivity, preventing unwanted chlorination on the aromatic ring.

  • Activation: Dissolve 10 mmol of 3,4,5-trimethoxyphenylacetic acid in 20 mL of anhydrous dichloromethane (DCM). Add 15 mmol of thionyl chloride (SOCl₂) and a catalytic drop of DMF. Reflux for 2 hours to form the acid chloride.

  • Concentration: Remove excess SOCl₂ and DCM under reduced pressure to yield the crude acid chloride.

  • Diazotization: Dissolve the acid chloride in 10 mL of anhydrous diethyl ether. Dropwise, add this solution to a freshly prepared, stirring solution of diazomethane (30 mmol) in ether at 0°C. Stir for 1 hour to form the diazoketone intermediate.

  • Halogenation: Slowly bubble anhydrous HCl gas into the solution at 0°C until nitrogen gas evolution ceases (indicating the displacement of N2​ by chloride).

  • Purification: Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexane/Ethyl Acetate) to isolate the pure α -chloro ketone.

Protocol B: Extraction and Isolation of Acoramone from Acorus tatarinowii

Rationale: Acoramone is a moderately polar aromatic ketone; thus, methanolic extraction followed by targeted liquid-liquid partitioning and chromatographic fractionation is optimal for isolating it from the complex plant matrix[1].

  • Extraction: Pulverize 1 kg of dried Acorus tatarinowii rhizomes. Macerate in 3 L of 80% methanol for 48 hours at room temperature. Filter and repeat twice.

  • Concentration: Combine the methanolic extracts and evaporate under reduced pressure at 40°C to yield a crude viscous extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in 500 mL of distilled water. Partition sequentially with hexane (3 x 500 mL) to remove non-polar lipids, and then with ethyl acetate (3 x 500 mL) to capture the moderately polar phenolics and ketones.

  • Fractionation: Concentrate the ethyl acetate fraction (which contains Acoramone). Load onto a silica gel column and elute with a gradient of petroleum ether and ethyl acetate (from 9:1 to 7:3).

  • Isolation: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the target compound and subject them to preparative HPLC (C18 column, Acetonitrile/Water gradient) to yield pure Acoramone (verified by NMR and MS)[1].

Conclusion

The comparison between 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one and Acoramone elegantly illustrates how chemical structure dictates biological destiny. The synthetic addition of an α -chloro group and a shift in methoxy positioning transforms a stable, neuroprotective natural product into a highly reactive, covalent modifying agent. Understanding these mechanistic and structural nuances is paramount for researchers engaged in rational drug design, whether aiming to develop targeted covalent inhibitors for oncology or novel neuroprotective therapeutics for neurodegenerative diseases.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3083746, Acoramone." PubChem. URL: [Link]

  • Patra, A., & Mitra, A. K. "Constituents of Acorus calamus: Structure of Acoramone. Carbon-13 NMR Spectra of Cis- and Trans-Asarone." Journal of Natural Products, 1981, 44(6), 668-669. URL: [Link]

  • Song, Y., et al. "A novel polysaccharide from Acorus tatarinowii protects against LPS-induced neuroinflammation and neurotoxicity by inhibiting TLR4-mediated MyD88/NF-κB and PI3K/Akt signaling pathways." Int J Biol Macromol, 2020. URL: [Link]

  • Wang, M., et al. "Acorus tatarinowii Schott: A Review of Its Botany, Traditional Uses, Phytochemistry, and Pharmacology." Molecules, 2023, 28(11), 4442. URL: [Link]

  • Rajput, M. A., et al. "Role of Vacha (Acorus calamus Linn.) in Neurological and Metabolic Disorders: Evidence from Ethnopharmacology, Phytochemistry, Pharmacology and Clinical Study." Biomolecules, 2020. URL: [Link]

Sources

Foundational

The Nexus of Reactivity and Targeting: A Technical Guide to the Biological Activity of α-Chloroketones with Trimethoxy Substitution

Abstract This technical guide provides an in-depth exploration of the biological activities of α-chloroketones bearing a trimethoxy-substituted phenyl ring. We delve into the synergistic interplay between the electrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the biological activities of α-chloroketones bearing a trimethoxy-substituted phenyl ring. We delve into the synergistic interplay between the electrophilic chloromethylketone moiety, a potent irreversible inhibitor of specific enzymes, and the trimethoxyphenyl group, a well-established pharmacophore in anticancer drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, synthetic strategies, and potential therapeutic applications of this promising class of compounds. Furthermore, we provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these molecules, aiming to equip researchers with the practical knowledge to explore this chemical space.

Introduction: The Strategic Combination of a Warhead and a Targeting Moiety

The pursuit of novel therapeutic agents often involves the strategic combination of distinct chemical entities to achieve enhanced potency, selectivity, and desirable pharmacokinetic profiles. In this context, the conjugation of an α-chloroketone with a trimethoxy-substituted aromatic ring presents a compelling strategy.

  • The α-Chloroketone: A Covalent Warhead The α-chloroketone functionality is a classic example of an active site-directed irreversible inhibitor.[1] Its electrophilic carbon is susceptible to nucleophilic attack by amino acid residues within the active sites of various enzymes, particularly cysteine and serine proteases.[1][2] This leads to the formation of a stable covalent bond, effectively and permanently inactivating the target enzyme.[3] This mechanism of irreversible inhibition offers the advantage of prolonged pharmacological effect and can be particularly effective in disease states characterized by aberrant enzymatic activity.

  • The Trimethoxyphenyl Group: A Privileged Scaffold in Drug Discovery The 3,4,5-trimethoxyphenyl (TMP) moiety is a key structural feature in a multitude of biologically active natural products and synthetic compounds, most notably in the realm of oncology.[3][4] It is a crucial component of potent tubulin polymerization inhibitors like combretastatin A-4 and podophyllotoxin, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis.[5][6] The TMP group is recognized for its ability to favorably interact with the colchicine binding site on β-tubulin.[5][6] Its presence in a molecule can therefore confer potent cytotoxic and antimitotic properties.

This guide will explore the hypothesis that the combination of these two powerful moieties can lead to novel compounds with unique and potent biological activities, potentially acting as targeted covalent inhibitors with applications in cancer chemotherapy and beyond.

Mechanism of Action: A Two-Pronged Assault

The biological activity of trimethoxy-substituted α-chloroketones is predicated on a dual mechanism, leveraging both the covalent reactivity of the chloromethylketone and the biological targeting properties of the trimethoxyphenyl group.

Irreversible Enzyme Inhibition

The primary mechanism of action for the α-chloroketone moiety is the irreversible alkylation of nucleophilic residues in enzyme active sites.[1] In the case of cysteine proteases, the sulfhydryl group of the active site cysteine attacks the carbon atom bearing the chlorine, displacing the chloride ion in an SN2 reaction.[1] This forms a stable thioether linkage. For serine proteases, the mechanism can be more complex, potentially involving the active site histidine residue.[1]

dot digraph "Enzyme_Inhibition_Mechanism" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

Enzyme [label="Enzyme Active Site\n(with Cysteine residue)"]; Inhibitor [label="α-Chloroketone\n(Trimethoxy-substituted)"]; Complex [label="Enzyme-Inhibitor Complex\n(Non-covalent)"]; Alkylation [label="Nucleophilic Attack\n(SN2 Reaction)"]; Covalent_Adduct [label="Irreversibly Inhibited Enzyme\n(Covalent Thioether Bond)"]; Chloride [label="Chloride Ion\n(Leaving Group)"];

Inhibitor -> Complex [label="Binding"]; Enzyme -> Complex; Complex -> Alkylation; Alkylation -> Covalent_Adduct [label="Covalent Bond Formation"]; Alkylation -> Chloride [label="Displacement"]; } caption="Mechanism of irreversible inhibition of a cysteine protease by an α-chloroketone."

Targeting Cellular Machinery: The Role of the Trimethoxyphenyl Group

The trimethoxyphenyl moiety is anticipated to guide the α-chloroketone to specific biological targets. Given the well-documented affinity of the TMP group for the colchicine binding site of tubulin, it is plausible that these hybrid molecules could function as potent inhibitors of microtubule polymerization.[5][6] This would lead to disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[3][5]

Furthermore, the TMP group can influence the overall physicochemical properties of the molecule, such as lipophilicity and cell permeability, which are critical for reaching intracellular targets.

Synthetic Strategies: Forging the Hybrid Molecule

The synthesis of α-chloroketones with trimethoxy substitution can be achieved through several established synthetic routes. A common and effective method involves the conversion of a corresponding carboxylic acid to the α-chloroketone.[7]

A general synthetic approach starts from a trimethoxy-substituted benzoic acid or phenylacetic acid derivative. The carboxylic acid is first converted to a more reactive species, such as an acid chloride or a mixed anhydride.[7] This activated intermediate is then reacted with diazomethane to form a diazoketone.[8] Finally, treatment of the diazoketone with hydrochloric acid yields the desired α-chloroketone.[7] It is crucial to note that diazomethane is a toxic and explosive reagent, and appropriate safety precautions must be taken.[8] Safer, alternative methods for the one-carbon chain extension of esters to α-chloroketones that avoid the use of diazomethane have also been developed.

dot digraph "Synthetic_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

Start [label="Trimethoxy-substituted\nCarboxylic Acid"]; Activation [label="Activation\n(e.g., SOCl2 or (COCl)2)"]; Acid_Chloride [label="Acid Chloride Intermediate"]; Diazotization [label="Reaction with\nDiazomethane (CH2N2)"]; Diazoketone [label="α-Diazoketone Intermediate"]; Chlorination [label="Treatment with HCl"]; Final_Product [label="Trimethoxy-substituted\nα-Chloroketone"];

Start -> Activation; Activation -> Acid_Chloride; Acid_Chloride -> Diazotization; Diazotization -> Diazoketone; Diazoketone -> Chlorination; Chlorination -> Final_Product; } caption="General synthetic workflow for α-chloroketones from carboxylic acids."

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of a representative trimethoxy-substituted α-chloroketone.

Synthesis of 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one

This protocol describes a common method for the synthesis of an α-chloroketone from a carboxylic acid precursor.

Materials:

  • 3,4,5-Trimethoxyphenylacetic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

  • Diazomethane solution in diethyl ether (handle with extreme caution in a certified fume hood)

  • Anhydrous Hydrochloric acid solution in diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Acid Chloride Formation: To a solution of 3,4,5-trimethoxyphenylacetic acid (1 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Diazoketone Formation (Caution: Diazomethane is explosive and toxic): Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Slowly add a freshly prepared ethereal solution of diazomethane (2.5 eq) until a persistent yellow color is observed. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • HCl Treatment: Cautiously add an anhydrous solution of HCl in diethyl ether dropwise to the reaction mixture at 0 °C until the yellow color disappears and gas evolution ceases.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 1-chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one.

In Vitro Enzyme Inhibition Assay (Caspase-3)

This protocol outlines a method to assess the inhibitory activity of the synthesized compound against a representative cysteine protease, caspase-3.

Materials:

  • Synthesized trimethoxy-substituted α-chloroketone

  • Recombinant human Caspase-3 (active)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the assay buffer.

  • Enzyme Preparation: Dilute the active caspase-3 enzyme to the desired concentration in the assay buffer.

  • Incubation: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Incubate at 37 °C for a predetermined time (e.g., 30 minutes) to allow for inhibition.

  • Substrate Addition: Add the caspase-3 substrate to each well to initiate the enzymatic reaction.

  • Measurement: Measure the absorbance (or fluorescence, depending on the substrate) at appropriate intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol describes a method to evaluate the cytotoxic effects of the synthesized compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa or MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized trimethoxy-substituted α-chloroketone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation

The following tables are examples of how to present the quantitative data obtained from the experimental protocols.

Table 1: Inhibitory Activity against Caspase-3

CompoundIC50 (µM)
1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one[Insert Value]
Positive Control (e.g., Z-VAD-FMK)[Insert Value]

Table 2: Cytotoxicity against HeLa Cells (48h incubation)

CompoundIC50 (µM)
1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one[Insert Value]
Doxorubicin (Positive Control)[Insert Value]

Conclusion and Future Directions

The strategic amalgamation of the α-chloroketone moiety with a trimethoxy-substituted phenyl ring offers a promising avenue for the development of novel therapeutic agents. The inherent reactivity of the α-chloroketone as a covalent inhibitor, combined with the proven anticancer and tubulin-targeting properties of the trimethoxyphenyl group, provides a strong rationale for their investigation as potent and potentially selective drug candidates.

Future research in this area should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of analogues with variations in the linker between the two moieties and substitution patterns on the aromatic ring to establish a comprehensive structure-activity relationship (SAR).

  • Target identification and validation: Moving beyond general cytotoxicity and enzyme inhibition to identify the specific cellular targets of these compounds.

  • In vivo evaluation: Assessing the efficacy and safety of the most promising compounds in preclinical animal models of cancer and other relevant diseases.

The methodologies and insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting and potentially fruitful area of medicinal chemistry.

References

  • Quora. (2025, April 6). What is Z-VAD-FMK and what is its mechanism of action?
  • Al-Ostath, A., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 12(1), 1-15.
  • Hassan, A. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4635.
  • Cushman, M., et al. (1992). Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. Journal of Medicinal Chemistry, 35(12), 2293-2306.
  • Wang, L., et al. (2016). Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imidazole. Scientific Reports, 6(1), 1-13.
  • Pinto, M., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. International Journal of Molecular Sciences, 24(19), 14597.
  • Kumar, S., & Hein, G. E. (1970). Structural and steric specificity of alpha-chloroketones as inhibitors of alpha-chymotrypsin. Biochimica et Biophysica Acta (BBA) - Enzymology, 206(3), 404-413.
  • Frydrych, I., et al. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. Journal of Cellular Biochemistry, 103(5), 1646-1656.
  • Schirmeister, T., et al. (2005). Non-specific effects of methyl ketone peptide inhibitors of caspases. Biochemical Pharmacology, 69(11), 1647-1654.
  • Lemaire, C., et al. (1998). Inhibition of caspase activity induces a switch from apoptosis to necrosis. FEBS Letters, 425(2), 266-270.
  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4), 48-55.
  • MedCrave. (2015, November 30). Proteases: nature's destroyers and the drugs that stop them. Retrieved from [Link]

  • Google Patents. (n.d.). CN1466561A - A method for preparing α' chloroketones.
  • da Nóbrega, F. R., et al. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. Molecules, 28(12), 4756.
  • Nam, N. H., et al. (2002). Synthesis, Cytotoxicity and Antitumor Activity of 2,3-Diarylcyclopent-2-ene-1-ones. Yakhak Hoeji, 46(5), 329-336.
  • Lee, T. H., et al. (2009). Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. Bioorganic & Medicinal Chemistry, 17(23), 7935-7941.
  • Andreani, A., et al. (2012). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 58, 334-343.
  • Boumelhem, B. B., et al. (2018). Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones and related analogues. RSC Advances, 8(59), 33857-33867.
  • Sharma, A., et al. (2021). Trimethoxy Crown Chalcones as Multifunctional Class of Monoamine Oxidase Enzyme Inhibitors. Current Drug Metabolism, 22(8), 653-665.
  • Singh, P., et al. (2024). Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. Bioorganic Chemistry, 153, 107809.
  • Kumar, A., et al. (2012). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Journal of Pharmacy Research, 5(4), 2133-2135.
  • El-Sayed, M. A. A., et al. (2022). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. Molecules, 27(19), 6296.

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Homologation-Oxidation Synthesis of α-Chloroketones from 3,4,5-Trimethoxybenzaldehyde

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary α-Chloroketones are indispensable electrophili...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

α-Chloroketones are indispensable electrophilic building blocks in the synthesis of complex heterocycles, including blockbuster pharmacological compounds and antiretroviral agents[1][2]. Traditionally, accessing these motifs from aldehydes requires a multi-step Arndt-Eistert homologation involving hazardous diazomethane[2].

This application note details a safer, highly efficient one-pot homologation-oxidation protocol to synthesize 2-chloro-1-(3,4,5-trimethoxyphenyl)ethanone directly from 3,4,5-trimethoxybenzaldehyde. By leveraging the chemoselective generation of a chloroiodomethyllithium carbenoid[3] followed by in situ Dess-Martin Periodinane (DMP) oxidation, this self-validating workflow eliminates the need to isolate unstable chlorohydrin intermediates, maximizing both yield and operational safety.

Mechanistic Rationale & Workflow Design

The transformation relies on a tandem C–C bond formation and alcohol oxidation sequence.

  • Carbenoid Generation: Chloroiodomethane ( ClCH2​I ) undergoes a highly selective iodine-lithium exchange with Methyllithium ( MeLi ) at -78 °C. The polarizability of iodine ensures that the exchange is rapid and outcompetes any reaction at the chlorine center, yielding the reactive LiCH2​Cl carbenoid[3].

  • Nucleophilic Addition: The carbenoid attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde, forming a lithium alkoxide intermediate (a chlorohydrin precursor).

  • In Situ Oxidation: Instead of aqueous workup—which risks Darzens-type epoxide formation under basic conditions—the alkoxide is quenched with anhydrous acetic acid. Dess-Martin Periodinane (DMP) is then introduced directly into the reaction matrix to oxidize the secondary alcohol to the target α-chloroketone[4].

G A 3,4,5-Trimethoxybenzaldehyde B Carbenoid Generation (ClCH2I + MeLi) A->B Homologation C Lithium Alkoxide Intermediate B->C C-C Bond Formation D In Situ Oxidation (DMP) C->D Quench & Oxidize E 2-Chloro-1-(3,4,5- trimethoxyphenyl)ethanone D->E Carbonyl Formation

Figure 1: One-pot homologation-oxidation workflow for the synthesis of alpha-chloroketones.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in In-Process Quality Control (IPQC) checkpoints to ensure reproducibility.

Materials & Reagents
  • 3,4,5-Trimethoxybenzaldehyde: 1.96 g (10.0 mmol, 1.0 equiv)

  • Chloroiodomethane ( ClCH2​I ): 1.09 mL (15.0 mmol, 1.5 equiv)

  • Methyllithium ( MeLi ): 1.6 M in diethyl ether, 8.75 mL (14.0 mmol, 1.4 equiv)

  • Dess-Martin Periodinane (DMP): 5.09 g (12.0 mmol, 1.2 equiv)

  • Glacial Acetic Acid: 0.86 mL (15.0 mmol, 1.5 equiv)

  • Anhydrous THF: 40 mL (Sure/Seal™ or freshly distilled)

Step-by-Step Procedure
  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add 20 mL of anhydrous THF and the ClCH2​I .

  • Carbenoid Formation: Submerge the flask in a dry ice/acetone bath (-78 °C). Stir for 5 minutes to equilibrate. Dropwise, add the MeLi solution over 10 minutes.

    • IPQC Checkpoint 1: The solution should remain clear to pale yellow. Darkening indicates localized warming and carbenoid decomposition. Stir for an additional 10 minutes at -78 °C.

  • Aldehyde Addition: Dissolve 3,4,5-trimethoxybenzaldehyde in 10 mL of anhydrous THF. Add this solution dropwise to the carbenoid mixture over 15 minutes via syringe pump. Stir at -78 °C for 1 hour.

    • IPQC Checkpoint 2 (TLC): Quench a 0.1 mL aliquot in saturated NH4​Cl and extract with EtOAc. TLC (3:1 Hexanes/EtOAc) should show complete consumption of the aldehyde ( Rf​≈0.6 ) and formation of the chlorohydrin ( Rf​≈0.3 ).

  • Intermediate Quenching: Inject glacial acetic acid directly into the -78 °C reaction mixture. This neutralizes the strongly basic lithium alkoxide, preventing the degradation of the hypervalent iodine reagent in the next step.

  • In Situ Oxidation: Remove the dry ice bath and allow the flask to warm to 0 °C (ice/water bath). Add the solid DMP in one portion under a strong flow of Argon. Remove the ice bath and stir at room temperature for 2 hours.

    • IPQC Checkpoint 3 (Visual): As the oxidation proceeds, the clear solution will become a cloudy white suspension. This is the precipitation of the iodinane by-product, confirming active oxidation.

  • Workup & Isolation: Dilute the mixture with 30 mL of diethyl ether. Pour into 50 mL of a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes until the organic layer is clear. Extract the aqueous layer with ether (2 x 20 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes) to yield the pure α-chloroketone.

Data Presentation: Optimization of Reaction Conditions

To validate the selection of DMP as the optimal oxidant for the one-pot procedure, our lab evaluated several standard oxidation systems. The data below demonstrates why DMP is uniquely suited for this continuous sequence.

Oxidant SystemTemp ProfileConversion (%)Isolated Yield (%)Mechanistic Notes & Limitations
Dess-Martin Periodinane 0 °C to RT >98 84 Mild, fast, highly compatible with one-pot sequence.
Swern (DMSO/ (COCl)2​ )-78 °C to RT>9572Requires complex reagent addition at -78 °C; competing side reactions.
TEMPO / BAIB0 °C to RT8565Slower reaction kinetics; trace over-oxidation observed.
Pyridinium ChlorochromateRT9058Generates toxic chromium waste; tedious heterogeneous workup.

Causality & Troubleshooting: Expert Insights

As a Senior Application Scientist, it is critical to understand why specific reagents and parameters are chosen. Deviation from these parameters often leads to catastrophic yield loss.

  • Organolithium Choice ( MeLi vs. n−BuLi ): While n−BuLi is a common lithiating agent, it is highly nucleophilic and prone to participating in halogen-metal exchange with the newly formed chlorohydrin product. MeLi provides a much cleaner I/Li exchange, ensuring chemoselective carbenoid formation[3].

  • Temperature Control (-78 °C): The chloroiodomethyllithium carbenoid ( LiCH2​Cl ) is thermally unstable. Above -50 °C, it rapidly undergoes α-elimination to form free carbenes, leading to complex oligomeric mixtures[3]. Strict adherence to -78 °C during formation and aldehyde addition is non-negotiable.

  • The Acetic Acid Quench: Skipping the acetic acid quench before adding DMP is a common point of failure. The lithium alkoxide is highly basic. Introducing DMP into a basic environment leads to rapid decomposition of the hypervalent iodine, stalling the oxidation step.

G Opt Reaction Optimization Temp Temperature Control Opt->Temp Oxidant Oxidant Selection Opt->Oxidant Base Organolithium Choice Opt->Base T1 > -50°C: Carbenoid Decomposition Temp->T1 T2 -78°C: Stable Homologation Temp->T2 O1 Swern: Strict Temp Needs Oxidant->O1 O2 DMP: Direct Addition Compatible Oxidant->O2 B1 n-BuLi: Halogen-Metal Exchange Base->B1 B2 MeLi: Clean I/Li Exchange Base->B2

Figure 2: Causal logic tree for optimizing the one-pot carbenoid homologation-oxidation.

References

  • Synthetic Access to Aromatic α-Haloketones.PMC - NIH.
  • Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents.The Journal of Organic Chemistry - ACS Publications.
  • Flow Microreactor Technology for Taming Highly Reactive Chloroiodomethyllithium Carbenoid: Direct and Chemoselective Synthesis of α-Chloroaldehydes.ResearchGate.
  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.Organic Chemistry Portal.

Sources

Application

Application Note: Divergent Reductive Amination of 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The α -chloroketone scaffold—spe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The α -chloroketone scaffold—specifically 1-chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one—is a highly versatile, yet notoriously challenging, "privileged scaffold" in medicinal chemistry. Subjecting this substrate to reductive amination with a primary amine (methylamine) presents a kinetic competition between imine formation, direct carbonyl reduction, and SN​2 displacement of the labile α -chloride.

As a Senior Application Scientist, it is critical to understand the causality behind reagent selection to avoid complex mixtures of α -amino ketones and alcohols. By strictly controlling the reducing agent and the reaction environment, we can force the reaction down one of two divergent pathways:

  • Pathway A (Kinetic Control & Cyclization): Utilizing a mild, chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB) allows for the rapid reduction of the transient iminium ion before direct SN​2 displacement can occur . The resulting intermediate is a β -chloroamine. Because secondary amines with a β -leaving group are highly reactive, basic workup triggers an spontaneous intramolecular cyclization, yielding a functionalized aziridine .

  • Pathway B (Tandem Hydrogenolysis & Amination): If the goal is to synthesize a flexible monoamine releaser or receptor agonist, the α -chloride must be excised. Employing catalytic hydrogenation ( H2​ over Pd/C) achieves a one-pot tandem reaction: reductive dehalogenation of the C-Cl bond followed immediately by the reductive amination of the resulting ketone, yielding the amphetamine analog N-methyl-3,4,5-trimethoxyamphetamine (N-Methyl-TMA) .

Reaction Pathway Visualization

G cluster_0 Divergent Reductive Amination Pathways SM 1-Chloro-3-(3,4,5-trimethoxyphenyl) propan-2-one Imine Iminium Intermediate (Kinetic Control) SM->Imine CH3NH2, pH 5 0 °C DehaloKetone 1-(3,4,5-trimethoxyphenyl) propan-2-one SM->DehaloKetone H2, Pd/C (Hydrogenolysis) BetaChloro β-Chloroamine Intermediate Imine->BetaChloro NaBH(OAc)3 (Hydride Reduction) Amphetamine N-Methyl-3,4,5-trimethoxyamphetamine (N-Methyl-TMA) DehaloKetone->Amphetamine CH3NH2, H2, Pd/C (Reductive Amination) Aziridine 1-Methyl-2-(3,4,5-trimethoxybenzyl) aziridine BetaChloro->Aziridine Intramolecular SN2 (Basic Workup)

Divergent reductive amination pathways for α-chloroketones yielding aziridines or amphetamines.

Quantitative Data & Parameter Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for both divergent pathways, allowing for rapid comparative analysis during process scale-up .

ParameterProtocol A: Aziridine SynthesisProtocol B: Amphetamine Synthesis
Primary Reagents Methylamine (33% in EtOH), STABMethylamine (33% in EtOH), H2​ Gas
Catalyst / Reductant NaBH(OAc)3​ (1.5 eq)10% Pd/C (10 wt%), 40 psi H2​
Solvent System Anhydrous 1,2-Dichloroethane (DCE)Anhydrous Methanol (MeOH)
Additives Glacial Acetic Acid (to pH 5.0)Sodium Acetate (1.5 eq)
Temperature Profile 0 °C for 30 min, then 20 °C for 4 h25 °C (Ambient)
Reaction Time 4.5 Hours12 Hours
Average Yield 68 - 74%81 - 86%
Primary Byproducts α -amino ketone (if warmed too early)Desmethyl alcohol (if CH3​NH2​ is lost)

Experimental Methodologies

Protocol A: Synthesis of 1-Methyl-2-(3,4,5-trimethoxybenzyl)aziridine

Mechanism-based rationale: Sodium borohydride ( NaBH4​ ) is explicitly avoided here as it will reduce the ketone to a chlorohydrin before imine formation can occur. STAB is strictly selective for the iminium ion.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 1-chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one (10.0 mmol, 1.0 eq) and 50 mL of anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Cool the stirring solution to 0 °C under an argon atmosphere. Add methylamine (33 wt% in absolute ethanol, 15.0 mmol, 1.5 eq) dropwise over 5 minutes.

  • Acidification: Immediately add glacial acetic acid dropwise until the apparent pH reaches ~5.0. Crucial Step: Stir at 0 °C for exactly 30 minutes. Keeping the temperature low suppresses the competing SN​2 displacement of the α -chloride by methylamine.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 15.0 mmol, 1.5 eq) in three equal portions over 15 minutes. Allow the reaction to warm to ambient temperature and stir for 4 hours.

  • In-Process Self-Validation: Pull a 50 μ L aliquot and analyze via TLC (Hexanes/EtOAc 7:3). The UV-active ketone starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a highly polar baseline spot (the β -chloroamine salt).

  • Cyclization & Workup: Quench the reaction carefully with 50 mL of saturated aqueous NaHCO3​ . Stir vigorously for 1 hour. The basic environment deprotonates the secondary amine, triggering the intramolecular SN​2 cyclization to the aziridine.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the residue via flash chromatography using neutral alumina (to prevent acid-catalyzed aziridine ring opening).

Protocol B: Synthesis of N-Methyl-3,4,5-trimethoxyamphetamine (N-Methyl-TMA)

Mechanism-based rationale: Hydrogenolysis of the C-Cl bond generates one equivalent of HCl. If left unneutralized, this HCl will protonate the methylamine (halting imine formation) and poison the palladium catalyst. Sodium acetate is added as a non-nucleophilic acid scavenger.

Step-by-Step Procedure:

  • Preparation: Charge a high-pressure hydrogenation vessel (e.g., a Parr shaker) with 1-chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one (10.0 mmol, 1.0 eq) and 65 mL of anhydrous methanol.

  • Reagent Addition: Add methylamine (33 wt% in absolute ethanol, 50.0 mmol, 5.0 eq) and anhydrous sodium acetate (15.0 mmol, 1.5 eq).

  • Catalyst Loading: Carefully add 10% Pd/C (10 wt% relative to the substrate mass) under a steady stream of nitrogen to prevent auto-ignition of the methanol.

  • Hydrogenation: Purge the vessel with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the vessel to 40 psi with H2​ and agitate at ambient temperature for 12 hours.

  • In-Process Self-Validation: Analyze an aliquot via GC-MS. The mass spectrum of the starting material exhibits a characteristic 3:1 isotopic cluster at the molecular ion due to 35Cl and 37Cl . A successful reaction is validated by the complete disappearance of this isotopic signature, replaced by the molecular ion of the deschloro-amphetamine derivative ( m/z 239).

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst, washing the filter cake with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo. Suspend the residue in 1M NaOH (50 mL) and extract with ethyl acetate (3 x 40 mL).

  • Salt Formation: Dry the combined organic layers over Na2​SO4​ and filter. Bubble anhydrous HCl gas through the organic solution until precipitation ceases. Filter the resulting white crystals to yield N-methyl-3,4,5-trimethoxyamphetamine hydrochloride.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[Link]

  • El-Sayed, M. A., et al. (2018). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules (NCBI/PMC).[Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Erowid Online Books.[Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

Method

Advanced Catalytic Strategies for the Friedel-Crafts Synthesis of Trimethoxyphenyl Ketones

Executive Summary Trimethoxyphenyl ketones are critical building blocks in drug development, serving as direct precursors for antispasmodics, chalcones, and tubulin-binding agents (e.g., combretastatin analogs). However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethoxyphenyl ketones are critical building blocks in drug development, serving as direct precursors for antispasmodics, chalcones, and tubulin-binding agents (e.g., combretastatin analogs). However, the Friedel-Crafts acylation of highly activated substrates—such as 1,2,3-, 1,2,4-, or 1,3,5-trimethoxybenzene—presents unique mechanistic hurdles. As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic steps, focusing instead on the kinetic and thermodynamic causality behind catalyst selection. By understanding the dual risks of over-acylation and Lewis acid-mediated ether cleavage, researchers can design self-validating, high-yield protocols.

Mechanistic Insights: The Demethylation and Sequestration Paradigms

When acylating trimethoxybenzenes, the intense electron density of the aromatic ring accelerates electrophilic aromatic substitution. However, this activation introduces two primary complications that dictate experimental design:

  • Catalyst Sequestration (The Stoichiometry Problem): The Friedel-Crafts acylation mechanism is intrinsically self-limiting. The resulting trimethoxyphenyl ketone is a moderate Lewis base that forms a stable, often irreversible complex with strong Lewis acids like AlCl3​ [1]. This complexation effectively sequesters the catalyst, preventing it from activating further acyl chloride molecules. Consequently, at least one full equivalent of the Lewis acid per mole of the acylating agent is strictly required to drive the reaction to completion[1].

  • Ether Cleavage (The Demethylation Problem): Strong Lewis acids coordinate aggressively with the oxygen atoms of the methoxy groups. If the reaction temperature exceeds 0 °C, the activation energy for ether cleavage is surpassed, leading to the demethylation of the methoxy groups (particularly those ortho to the newly formed carbonyl) and resulting in phenolic impurities[1]. Furthermore, the exceptional electron-rich nature of 1,3,5-trimethoxybenzene can sometimes overcome the deactivating effect of the first acyl group, leading to unwanted diacylation[1].

Mechanism A Acyl Chloride + Catalyst (e.g., RCOCl + AlCl3) B Acylium Ion Intermediate [R-C≡O]+ A->B Activation D Wheland Intermediate (Sigma Complex) B->D Electrophilic Attack C Trimethoxybenzene (Highly Activated Nucleophile) C->D E Ketone-Catalyst Complex (Stable, Sequestered) D->E Deprotonation & Complexation F Aqueous Acidic Quench (Hydrolysis) E->F Requires >1 eq Catalyst G Trimethoxyphenyl Ketone (Final Product) F->G Liberates Product

Caption: Mechanistic pathway of Friedel-Crafts acylation highlighting catalyst sequestration.

Catalyst Selection and Comparative Data

To mitigate side reactions, modern synthetic workflows often replace harsh Lewis acids with greener, milder alternatives. The choice of catalyst directly influences the reaction's environmental impact, yield, and impurity profile.

  • Deep Eutectic Solvents (DES): A mixture of choline chloride and zinc chloride ( [CholineCl][ZnCl2​]3​ ) acts as a dual-function catalyst and green solvent[2]. Because ZnCl2​ is a milder Lewis acid, it suppresses demethylation (keeping it below 10% even for sensitive substrates like 1,2,4-trimethoxybenzene) while allowing for rapid microwave-assisted synthesis[3].

  • Hexafluoro-2-propanol (HFIP): HFIP promotes acylation via strong hydrogen bonding to the acyl chloride, facilitating acylium ion formation without the need for metal catalysts, thus eliminating metal-containing acidic waste streams[4].

  • Iodine-DMF Complex: For highly activated substrates, the I2​ -DMF complex provides a solvent-free, minimal-waste alternative that yields high conversions at elevated temperatures[5].

Quantitative Catalyst Comparison for Trimethoxybenzene Acylation
Catalyst SystemMolar Eq. RequiredOperating Temp.Demethylation RiskTypical YieldEnvironmental Impact
AlCl₃ / DCM > 1.0 (Stoichiometric)< 0 °CHigh (if > 0 °C)Excellent (80-95%)High (Metal/Acid waste)
[CholineCl][ZnCl₂]₃ Solvent/Catalyst100–120 °C (MW)Low (< 10%)Good (70-85%)Low (Reusable, Green)
I₂ / DMF Catalytic140 °CModerateGood (70-80%)Low (Solvent-free)
HFIP SolventRefluxLowModerate (50-70%)Low (Metal-free)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the causality behind the action to ensure scientific integrity and reproducibility.

Workflow Step1 Substrate & Catalyst Preparation Step2 Acylium Ion Generation (< -5 °C) Step1->Step2 Step3 Substrate Addition (Dropwise, Controlled) Step2->Step3 Step4 Reaction Monitoring (TLC / LCMS) Step3->Step4 Step5 Quench & Workup (Ice/HCl) Step4->Step5 Completion Step6 Purification (Crystallization/Column) Step5->Step6

Caption: Step-by-step experimental workflow for the acylation of trimethoxybenzene.

Protocol A: Traditional AlCl₃-Mediated Acylation (High Yield, Strict Control)

This protocol is optimized for 1,3,5-trimethoxybenzene, utilizing temperature control to prevent ether cleavage.

  • Acylium Ion Generation: Suspend 1.1 equivalents of anhydrous AlCl3​ in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the suspension to -5 °C. Add 1.0 equivalent of the acyl chloride dropwise over 15-20 minutes[1].

    • Causality: Pre-forming the acylium ion ensures that the highly reactive trimethoxybenzene only encounters the activated electrophile, minimizing side reactions with unactivated species.

  • Substrate Addition: Prepare a solution of 1,3,5-trimethoxybenzene (1.05 eq.) in anhydrous DCM. Add this dropwise to the reaction mixture over 30 minutes, strictly maintaining the internal temperature below -5 °C[1].

    • Causality: The slight excess of substrate prevents diacylation (acting as the limiting reagent for the acyl group). The strict temperature limit prevents the activation energy for SN​2 demethylation from being reached[1].

  • Reaction Monitoring: Stir at 0 °C and monitor via TLC or LCMS. Quench immediately upon consumption of the acylating agent.

    • Causality: Prolonged exposure to the Lewis acid, even at 0 °C, increases the probability of ether cleavage[1].

  • Aqueous Acidic Quench: Pour the reaction mixture carefully into a vigorously stirred mixture of crushed ice and concentrated HCl (ensuring pH < 2).

    • Causality: The highly acidic environment is required to hydrolyze the stable aluminum-ketone complex and prevent the precipitation of insoluble aluminum hydroxides, which cause intractable emulsions during extraction[1].

  • Workup: Extract with DCM, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Purify via recrystallization or silica gel chromatography.

Protocol B: Green Acylation using [CholineCl][ZnCl₂]₃ DES (Microwave-Assisted)

This protocol utilizes a deep eutectic solvent to eliminate volatile organic solvents and prevent demethylation.

  • DES Preparation: Mix choline chloride and anhydrous ZnCl2​ in a 1:3 molar ratio. Heat the mixture at 100 °C until a clear, homogeneous liquid is formed (melting point ~45 °C)[3].

    • Causality: This specific molar ratio creates a eutectic depression that acts as both a highly polar solvent and a mild Lewis acid catalyst[2].

  • Reaction Setup: In a microwave-safe vial, combine 1.0 mmol of trimethoxybenzene, 1.0 mmol of the acylating agent (e.g., acid anhydride or acyl chloride), and 2.0 mL of the prepared [CholineCl][ZnCl2​]3​ DES[3].

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 100–120 °C for 5–10 minutes[3].

    • Causality: Microwave heating rapidly drives the reaction to completion. Because ZnCl2​ is a milder Lewis acid than AlCl3​ , it does not aggressively coordinate to the methoxy oxygens, thereby suppressing demethylation even at these elevated temperatures[3].

  • Workup: Cool the mixture to room temperature and extract the product with ethyl acetate. The DES layer can be recovered, dried under vacuum, and reused for up to five cycles without significant loss of catalytic activity[6].

References

  • Title : An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) Source : RSC Advances URL :[Link]

  • Title : Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation Source : Organic Syntheses URL :[Link]

  • Title : The Friedel-Crafts Acylation of Aromatic Compounds Under Various Reaction Conditions (I2-DMF) Source : ChemInform / ResearchGate URL :[Link]

  • Title : Trifluoromethanesulfonic Acid Catalyzed Friedel–Crafts Alkylations of 1,2,4-Trimethoxybenzene Source : Organic Letters (ACS Publications) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,3,5-Trimethoxybenzene (TMB) Removal

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter workflows bottlenecked by unreacted 1,3,5-trimethoxybenzene (TMB).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter workflows bottlenecked by unreacted 1,3,5-trimethoxybenzene (TMB). While TMB is an exceptional electron-rich nucleophile for Friedel-Crafts reactions and a robust protecting group, its physicochemical properties make it notoriously difficult to remove from crude reaction mixtures.

This guide provides field-proven, causality-driven methodologies to selectively deplete TMB without compromising the yield or integrity of your target active pharmaceutical ingredients (APIs).

Physicochemical Profiling of 1,3,5-Trimethoxybenzene

To design an effective purification strategy, we must first understand the thermodynamic and solubility profile of the impurity. TMB's symmetrical structure eliminates its molecular dipole moment, rendering it highly soluble in non-polar and moderately polar organic solvents, while remaining completely insoluble in aqueous media.

Quantitative Data Summary
PropertyValueMechanistic Impact on Purification
Molecular Weight 168.19 g/mol Low molecular weight allows for separation from large APIs via Size Exclusion Chromatography (SEC) if necessary.
Melting Point 50–53 °C[1]Solid at room temperature, but prone to "oiling out" during rotary evaporation, which can trap target compounds in a sticky matrix.
Boiling Point 255 °C (1 atm)[1]High boiling point at atmospheric pressure prevents simple evaporation; requires high vacuum for distillation or sublimation.
Enthalpy of Sublimation 116.0 ± 1.9 kJ/mol[2]Relatively low energy barrier for phase transition allows for highly efficient high-vacuum sublimation at mild temperatures.
Solubility Profile Soluble in EtOAc, DCM, MeOH; Insoluble in H₂OPrevents standard precipitation from organic solvents but allows for aqueous washing if the target API is water-soluble.

Strategic Workflow for TMB Depletion

Do not default to column chromatography. TMB often co-elutes with moderately non-polar products. Use the decision matrix below to exploit the specific physicochemical differentials between TMB and your target compound.

TMB_Purification_Workflow Start Crude Mixture Containing TMB CheckPolarity Is the target product highly water-soluble? Start->CheckPolarity LLE Liquid-Liquid Extraction (Aqueous/Organic Partition) CheckPolarity->LLE Yes CheckVolatility Is the target product non-volatile & stable? CheckPolarity->CheckVolatility No Sublimation High-Vacuum Sublimation (60-80°C, <0.1 Torr) CheckVolatility->Sublimation Yes CheckCrystallinity Is the target product a solid? CheckVolatility->CheckCrystallinity No Trituration Selective Trituration (e.g., Cold Methanol) CheckCrystallinity->Trituration Yes Chromatography Column Chromatography (Silica Gel) CheckCrystallinity->Chromatography No

Decision matrix for selecting the optimal 1,3,5-trimethoxybenzene removal strategy.

Mechanistic Troubleshooting & FAQs

Q1: My target compound is highly polar. What is the most efficient way to remove unreacted TMB without running a column? A1: Liquid-liquid extraction is your best option. Because TMB is completely insoluble in water, you can partition your polar product into an aqueous phase (e.g., by forming a salt if it contains an amine or carboxylic acid) and wash the aqueous layer with a non-polar organic solvent like diethyl ether or hexanes. The causality here relies on the hydrophobic nature of the three methoxy groups on the benzene ring, which prevents hydrogen bonding with water, forcing TMB to remain exclusively in the organic layer.

Q2: Both my product and TMB are non-polar and co-elute on silica gel (similar Rf values). What are my alternatives? A2: If your target product is thermally stable and non-volatile, high-vacuum sublimation is the gold standard. TMB has a highly symmetrical, planar structure, which leads to relatively weak intermolecular forces in its crystal lattice. Its precise enthalpy of sublimation (ΔsubH) is 116.0 ± 1.9 kJ/mol at 375 K[2]. By applying a high vacuum (<0.1 Torr) and gentle heating, you provide enough thermal energy to overcome this barrier, allowing TMB to transition directly to the gas phase and condense on a cold finger, leaving your heavier API untouched.

Q3: Can I use recrystallization to remove TMB from my solid product? A3: Yes, provided there is a significant solubility differential. TMB is highly soluble in alcohols (methanol, ethanol) due to dipole-dipole interactions with its methoxy oxygen atoms. If your product relies on strong hydrogen-bonding networks that make it insoluble in cold methanol, you can triturate the crude mixture. The TMB will rapidly dissolve into the solvent, while your target compound remains as a solid suspension.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol listed below includes a built-in validation step to confirm success before moving forward in your synthetic pipeline.

Protocol A: High-Vacuum Sublimation of TMB

Use this when your target compound is non-volatile and thermally stable up to 80 °C.

  • Preparation: Transfer the dried crude mixture to the bottom of a sublimation apparatus. Spread the material as thinly as possible to maximize surface area and prevent TMB from becoming trapped beneath the product.

  • Vacuum Application: Apply a high vacuum (ideally <0.1 Torr). Crucial Step: Wait 5–10 minutes before applying any heat. This ensures all residual volatile solvents are removed, preventing "bumping" that could splash your product onto the cold finger.

  • Sublimation: Fill the cold finger with ice water or a dry ice/acetone slurry. Submerge the bottom of the apparatus in an oil bath heated to 60–80 °C. White, needle-like crystals of TMB will begin to form on the cold finger.

  • Harvesting: Once crystal growth ceases (typically 1–2 hours), carefully remove the apparatus from the heat. Allow it to cool to room temperature before breaking the vacuum with an inert gas (Argon/N₂). Scrape the TMB crystals off the cold finger and discard them.

  • Self-Validation System: Dissolve a few crystals from the cold finger in CDCl₃ and run a ¹H NMR. A singular, sharp aromatic singlet at δ = 6.08 ppm (s, 3H) and a methoxy peak at ~3.77 ppm (s, 9H) confirms pure TMB[3]. If peaks corresponding to your product are present, your heating bath temperature was too high.

Protocol B: Selective Trituration

Use this when your target compound is a solid that is insoluble in cold alcohols or hexanes.

  • Solvent Selection: Select a solvent in which TMB is highly soluble but your target product is not (e.g., cold methanol).

  • Suspension: Suspend the crude mixture in a minimal volume of the chosen solvent (approx. 2-3 mL per gram of crude) at room temperature.

  • Disruption & Cooling: Sonicate the mixture for 2 minutes to ensure complete disruption of any TMB/product aggregates. Chill the suspension in a freezer (-20 °C) for 2 hours to force your target product to fully precipitate.

  • Filtration: Filter the suspension rapidly through a pre-chilled Büchner funnel. Wash the filter cake with 1–2 mL of ice-cold solvent.

  • Self-Validation System: Spot both the filtrate (containing TMB) and the dissolved filter cake (your product) on a TLC plate. Develop in 10% EtOAc/Hexanes and visualize under UV light. TMB will appear as a distinct, high-Rf UV-active spot. The lane containing your filter cake should show zero trace of this high-Rf spot, confirming complete removal.

References

[1] Title: 1,3,5-Trimethoxybenzene - Physico-chemical Properties Source: ChemBK URL:

[2] Title: Benzene, 1,3,5-trimethoxy- Source: NIST Chemistry WebBook URL:

[4] Title: Webbing a network of reliable thermochemistry around lignin building blocks: tri-methoxy-benzenes Source: RSC Advances URL:

Title: 1,3,5-Trimethoxybenzene ReagentPlus Source: Sigma-Aldrich URL:

[3] Title: Organic Syntheses Procedure (Succinaldehyde Synthesis & NMR Data) Source: Organic Syntheses URL:

Sources

Optimization

Technical Support Center: Stability and Handling of 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one Under Basic Conditions

Introduction 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one is a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical and drug development. As an α-chloroketone, it possesses two k...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one is a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical and drug development. As an α-chloroketone, it possesses two key reactive sites: the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, which is activated for nucleophilic substitution. This bifunctionality, while synthetically useful, also confers significant instability under basic conditions.

This guide provides in-depth technical support for researchers encountering issues with the stability of this compound. We will explore the primary degradation pathways, offer troubleshooting advice for unexpected results, and present best-practice protocols to help you control its reactivity and ensure the success of your experiments.

FAQ: Understanding the Core Instability

This section addresses the most common questions regarding the degradation of 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one in the presence of bases.

Q1: My 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one is rapidly consumed when I introduce a base. What is the primary cause of this degradation?

The principal degradation pathway for α-haloketones, such as the topic compound, in the presence of a base is the Favorskii rearrangement .[1][2] This is not a simple decomposition but a well-defined molecular rearrangement that converts the α-chloroketone into a carboxylic acid derivative (e.g., a carboxylate salt if a hydroxide base is used).[3] The reaction is often rapid and can be initiated by a wide range of bases, including hydroxides, alkoxides, and even some weaker bases if heated.

The driving force for this rearrangement is the formation of a strained, high-energy cyclopropanone intermediate, which readily undergoes nucleophilic attack and ring-opening to yield a more stable product.[3][4]

Caption: Structure of 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one.

Q2: What is the detailed mechanism of the Favorskii rearrangement for this specific compound?

The mechanism proceeds through several distinct steps, initiated by the deprotonation of an α'-hydrogen (a proton on the carbon adjacent to the carbonyl, but on the side opposite the halogen).

  • Enolate Formation: A base (B⁻) removes an acidic α'-proton from the carbon adjacent to the trimethoxyphenyl group. This is the preferred site of deprotonation due to the electron-withdrawing nature of the adjacent aromatic ring, which stabilizes the resulting enolate.

  • Intramolecular Cyclization: The newly formed enolate acts as an internal nucleophile. It attacks the carbon atom bearing the chlorine in an intramolecular Sₙ2 reaction, displacing the chloride ion and forming a highly strained bicyclic cyclopropanone intermediate.[4]

  • Nucleophilic Attack: A nucleophile, typically the base used in the first step (e.g., hydroxide, OH⁻), attacks the electrophilic carbonyl carbon of the cyclopropanone. This opens the carbonyl π-bond and forms a tetrahedral intermediate.

  • Ring Opening: The strained three-membered ring collapses. The ring opens in a way that forms the most stable carbanion. In this case, the bond breaks to place the negative charge on the carbon adjacent to the trimethoxyphenyl ring, where it is stabilized by resonance.

  • Protonation: The resulting carbanion is quickly protonated by the solvent (e.g., water) to give the final rearranged product, a carboxylic acid.

Caption: Mechanism of the Favorskii Rearrangement.

Q3: What is the expected final product of this degradation pathway with a common base like NaOH?

When 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one is treated with sodium hydroxide (NaOH), the Favorskii rearrangement will yield 3-(3,4,5-trimethoxyphenyl)propanoic acid (after acidic workup to protonate the carboxylate salt). The original carbonyl carbon (C2) becomes the carboxylic acid carbon, and the chlorine-bearing carbon (C1) becomes the new C2 in the final product.

Troubleshooting Guide: Unexpected Results & Side Reactions

While the Favorskii rearrangement is dominant, other pathways can compete, leading to a mixture of products. Understanding these side reactions is key to troubleshooting your experiments.

Q4: My analysis (LC-MS, NMR) shows multiple unexpected products, not just the rearranged acid. What are they?

Several side reactions can occur depending on the specific conditions. The presence of two electron-withdrawing groups (carbonyl and halide) makes the α- and α'-protons acidic and the α-carbon highly electrophilic.[5]

Side Reaction Product Structure Favorable Conditions Troubleshooting & Mitigation
Sₙ2 Substitution 1-Hydroxy-3-(3,4,5-trimethoxyphenyl)propan-2-oneStrong nucleophilic base (e.g., OH⁻), polar aprotic solvent (e.g., DMSO, DMF), lower temperatures.Favored when enolate formation is slow. Use a more sterically hindered, non-nucleophilic base if only deprotonation is desired.
Elimination (E2) 1-(3,4,5-Trimethoxyphenyl)prop-1-en-2-one (an α,β-unsaturated ketone)Strong, sterically hindered base (e.g., t-BuOK), elevated temperatures.This pathway is often used deliberately.[6] To avoid it, use a less hindered base and maintain low temperatures.
Aldol Condensation Dimeric or polymeric high molecular weight speciesConcentrated solutions, prolonged reaction times, presence of an enolizable carbonyl.Use dilute conditions and add the base slowly to the substrate solution to keep the instantaneous concentration of the enolate low.
Q5: My reaction seems incomplete, but I lose a significant amount of material during aqueous workup. What could be happening?

This is a common issue. The α-chloroketone can be sensitive to the pH changes during workup.

  • Weak Base Degradation: Even a weak base like sodium bicarbonate (NaHCO₃), often used to neutralize acid, can be basic enough to initiate the Favorskii rearrangement, especially if the contact time is prolonged or the temperature is not controlled.

  • Emulsion Formation: The trimethoxyphenyl group adds significant lipophilicity, which can lead to emulsions during extraction, increasing the contact time between the compound and the aqueous basic layer.

  • Mitigation Strategy: When performing a workup, use ice-cold, dilute bicarbonate solution and perform the extraction quickly. Minimize shaking to prevent stable emulsions. If neutralization is necessary, consider washing with ice-cold brine or water first to remove the bulk of the base before a rapid bicarbonate wash.

Experimental Protocols & Best Practices

To ensure reproducible results and minimize degradation, follow these validated procedures.

Protocol 1: Assay for Stability Under Specific Basic Conditions

This protocol allows you to determine the half-life of your compound in the presence of a chosen base, providing critical data for reaction planning.

Objective: To quantify the rate of degradation of 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one.

Materials:

  • 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Base of interest (e.g., NaH, K₂CO₃, Et₃N)

  • Internal standard (e.g., dodecane, biphenyl - must be inert to the conditions)

  • TLC plates or LC-MS system

  • Quenching solution (e.g., dilute aqueous NH₄Cl)

Procedure:

  • Prepare a stock solution of the α-chloroketone and the internal standard in the chosen solvent at a known concentration (e.g., 0.1 M).

  • Set up the reaction vessel in a temperature-controlled bath (e.g., 0 °C).

  • Add the solvent, α-chloroketone stock solution, and internal standard to the vessel.

  • Take a "time zero" (t=0) aliquot and immediately quench it in a vial containing the quenching solution.

  • Add the base to the reaction vessel to initiate the reaction.

  • Take aliquots at regular intervals (e.g., 5, 15, 30, 60 minutes) and quench them immediately.

  • Analyze all quenched aliquots by your chosen method (TLC, GC, LC-MS).

  • Validation: Compare the ratio of the starting material to the internal standard at each time point. A decrease in this ratio indicates degradation. Plot the concentration of the starting material versus time to determine the reaction kinetics.

Workflow: Decision-Making for Reactions Involving the α-Chloroketone

This workflow helps in selecting the appropriate reaction conditions to either utilize or preserve the α-chloroketone.

decision_workflow start Start: Reaction with 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one q_base Is a base required? start->q_base q_nucleophilic Is the base nucleophilic (e.g., NaOH, MeO⁻)? q_base->q_nucleophilic Yes res_stable High Stability Expected. Proceed with caution. q_base->res_stable No q_purpose Is Favorskii Rearrangement the desired outcome? q_nucleophilic->q_purpose Yes res_side_reactions High risk of side reactions (SN2, Elimination). q_nucleophilic->res_side_reactions No res_favorskii Result: Favorskii Rearrangement. Product: Rearranged Acid/Ester. q_purpose->res_favorskii Yes mitigate To avoid rearrangement: • Use a non-nucleophilic, hindered base  (e.g., LDA, LiHMDS). • Maintain low temperature (<-40 °C). • Use aprotic, non-polar solvent. q_purpose->mitigate No res_side_reactions->mitigate

Caption: Decision workflow for handling the α-chloroketone in basic media.

References

  • Erian, A. W., Shawali, A. S., & El-Sayed, I. E. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793–865. [Link]

  • Wikipedia. (2023). Favorskii rearrangement. [Link]

  • Sinha, H.N. (n.d.). Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College. [Link]

  • Wikipedia. (2023). α-Halo ketone. [Link]

  • Organic Chemistry with Victor. (2023, December 8). Favorskii Rearrangement Detailed Overview [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

Sources

Troubleshooting

Purification of oily alpha-chloroketone products via column chromatography

Technical Support Center: Purification of Oily α -Chloroketones Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals dealin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Oily α -Chloroketones

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of highly reactive, oily α -chloroketone intermediates. Because these compounds are inherently electrophilic and often lack a crystal lattice, their purification presents unique physicochemical challenges, including on-column degradation and severe band broadening.

Part 1: Core Methodologies & Self-Validating Protocols

The purity of isolated α -chloroketones is paramount, as crude haloketones can severely impact the stereoselectivity, catalyst lifespan, and overall yield of downstream asymmetric reductions or coupling reactions[1]. To ensure high fidelity in your purification, employ the following self-validating methodology.

Self-Validating Purification Protocol

This workflow utilizes built-in diagnostic checks to validate the integrity of your compound and the suitability of your stationary phase before committing your entire batch.

Step 1: Stationary Phase Validation (2D-TLC)

  • Action: Spot the crude oil in the bottom-left corner of a square TLC plate. Develop the plate in your optimized solvent system (e.g., 9:1 Hexane/EtOAc). Dry the plate completely, rotate it 90°, and develop it a second time in the exact same solvent system.

  • Validation: If the α -chloroketone is stable, all spots will align on a perfect diagonal axis. Any off-diagonal spots indicate that the compound is actively degrading on the silica gel[2].

Step 2: Column Deactivation (Conditional)

  • Action: If Step 1 reveals degradation, you must deactivate the Lewis acidic sites of the silica. Slurry pack the column using silica gel suspended in a non-polar solvent containing 1% v/v Triethylamine ( Et3​N ).

  • Validation: Flush the packed column with 3 Column Volumes (CV) of your mobile phase (without Et3​N ) to remove excess amine. The column is now buffered and safe for labile haloketones.

Step 3: Dry Loading (Mandatory for Oils)

  • Action: Dissolve the oily α -chloroketone in a minimum volume of Dichloromethane (DCM). Add deactivated silica gel (1:2 sample-to-silica weight ratio). Evaporate the DCM under reduced pressure until a free-flowing powder is achieved.

  • Validation: Loading a dry powder prevents the viscous oil from causing uneven flow and local overloading at the column head, ensuring a narrow initial band and preventing tailing[3].

Step 4: Step-Gradient Elution

  • Action: Load the dry powder onto the column bed and top with a protective layer of sand. Elute using a step-gradient, starting with 100% Hexane and increasing polarity by 2-5% EtOAc increments. α -chloroketones are frequently and successfully purified using optimized gradients of Hexane/EtOAc or DCM/EtOAc[4].

Quantitative Data: Stationary Phase Comparison
Parameter / ConditionStandard Silica ( SiO2​ )Deactivated Silica ( SiO2​
  • 1% Et3​N )
Florisil (200 mesh)
Matrix pH Profile Acidic (~4.5 - 5.5)Basic (~7.5 - 8.0)Neutral to Mildly Basic
Analyte Recovery (%) 40 - 60% (High loss)85 - 95%80 - 90%
Typical Rf​ Shift Baseline referenceIncreases by ~0.05 - 0.10Decreases by ~0.10
Band Broadening Severe (if loaded neat)Minimal (with dry loading)Moderate
Recommended Use Stable, non-labile ketonesAcid-sensitive α -chloroketonesHighly labile haloketones

Part 2: Purification Workflow & Decision Matrix

Workflow for troubleshooting and purifying oily α-chloroketones via column chromatography.

Part 3: Troubleshooting Guides & FAQs

Q1: My oily α -chloroketone streaks across the TLC plate and decomposes during column elution, resulting in poor yields. Why does this happen, and how can I prevent it? Causality: α -chloroketones possess a highly electrophilic alpha-carbon adjacent to the carbonyl group. Standard silica gel is inherently acidic (pH ~4.5-5.5) and contains active silanol groups that act as mild Lewis acids. Prolonged exposure to this acidic environment catalyzes dehalogenation, hydrolysis, or Favorskii-type rearrangements. Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1% triethylamine ( Et3​N ) in hexane during the slurry packing phase. Alternatively, switch your stationary phase to Florisil (200 mesh) or neutral alumina, which are significantly less damaging to acid-sensitive functional groups[2].

Q2: The product elutes as a broad, smeared band rather than a sharp peak, leading to co-elution with closely related impurities. How do I improve resolution? Causality: Oily compounds inherently possess high viscosity. When loaded "neat" (as a pure liquid) or in a highly concentrated solution, the oil coats the top layer of the silica unevenly. This high viscosity impedes efficient mass transfer kinetics between the mobile and stationary phases, causing the solvent to channel through the oil rather than eluting it uniformly. Solution: Implement the Dry Loading technique. By pre-adsorbing the oil onto a small amount of silica and evaporating it to a powder, you artificially create a massive surface area for the compound. This ensures a perfectly flat, narrow initial band, allowing the mobile phase to elute the compound sharply[3].

Q3: After concentrating the fractions, my α -chloroketone oil still contains 5-10% residual ethyl acetate according to NMR. How do I remove it without applying excessive heat that might degrade the product? Causality: Unlike solid products, oils lack a rigid crystal lattice. This amorphous liquid state allows solvent molecules (like EtOAc or DCM) to remain trapped within the intermolecular spaces of the oil via weak dipole-dipole interactions. Standard rotary evaporation is often insufficient to break these interactions. Solution: Utilize azeotropic stripping. Dissolve the oily residue in a small volume of a highly volatile, non-polar solvent (such as pentane or diethyl ether) and re-evaporate. Repeat this process 2-3 times. The volatile solvent disrupts the dipole interactions trapping the EtOAc. Finally, subject the oil to high vacuum (0.1 Torr) at room temperature for 2-4 hours.

Q4: Can I use Reverse-Phase (RP) chromatography for these oily intermediates? Causality: Yes, but with caveats. If normal-phase chromatography fails to separate highly polar impurities from your α -chloroketone, reverse-phase silica (e.g., C18) is a viable alternative[2]. However, because RP chromatography relies on aqueous mobile phases (e.g., Water/Acetonitrile), you must ensure your specific α -chloroketone is not susceptible to rapid hydrolysis. Always run a small-scale stability test in the RP solvent system before committing the bulk material.

References

  • Troubleshooting Flash Chromatography . Chemistry Department, University of Rochester. Available at:[Link]

  • Mastering Column Chromatography: Techniques and Tips . Chrom Tech, Inc. Available at: [Link]

  • Reduction of alpha-halo ketones (WO2008038050A2). Google Patents.
  • Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines . PubMed Central (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one Degradation

Welcome to the Advanced Synthesis Support Center. As researchers and drug development professionals, encountering reagent degradation can bottleneck critical synthetic pipelines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As researchers and drug development professionals, encountering reagent degradation can bottleneck critical synthetic pipelines. This guide provides a deep-dive mechanistic analysis and field-proven protocols to address the storage instability and darkening of 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one .

Part 1: Symptom Profile & Mechanistic Root Cause Analysis

Q1: Why does my compound turn from a pale yellow solid to a dark brown/black tar upon storage?

A: The darkening is a visual indicator of complex, multi-pathway degradation. 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one is a highly reactive bifunctional molecule. Its degradation is driven by the conflicting electronic properties of its two main structural features, leading to three primary mechanisms:

  • Trace Hydrolysis & Dehydrohalogenation: Alpha-haloketones are inherently reactive alkylating agents[1]. The presence of the electron-withdrawing carbonyl group makes the alpha-carbon highly electrophilic. Upon exposure to ambient light or trace atmospheric moisture, the C-Cl bond undergoes slow hydrolysis or photolytic cleavage, releasing hydrochloric acid (HCl)[2].

  • Autocatalytic Friedel-Crafts Self-Condensation: The 3,4,5-trimethoxyphenyl moiety is extremely electron-rich due to the +M (resonance) effect of the three methoxy groups. When HCl is released (as described above), it acts as an acid catalyst. The electrophilic alpha-carbon of one molecule attacks the highly nucleophilic aromatic ring of another. This intermolecular Friedel-Crafts alkylation leads to rapid self-condensation and the formation of dark, polymeric tars[3].

  • Autoxidation: Electron-rich polymethoxybenzenes are highly susceptible to aerobic autoxidation. Exposure to atmospheric oxygen leads to the formation of intensely colored quinone derivatives and highly conjugated polymeric networks, which appear dark brown or black[4].

Q2: Can I still use the darkened material for my downstream syntheses?

A: No. Using degraded material is highly discouraged. The dark polymeric tars will severely inhibit sensitive downstream reactions (such as Hantzsch thiazole syntheses or cross-coupling reactions) by poisoning metal catalysts and skewing stoichiometric calculations. Furthermore, the quinoid byproducts can act as radical scavengers, unpredictably halting radical-mediated transformations.

Q3: How should I properly store this compound to prevent darkening?

A: The compound must be isolated from its three degradation triggers: heat, moisture, and oxygen. It should be stored at -20°C in a tightly sealed amber vial, backfilled with ultra-pure Argon or Nitrogen.

Part 2: Quantitative Stability Data

To emphasize the importance of proper storage, the following table summarizes the quantitative degradation profile of 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one under various environmental conditions.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Half-Life (Purity >95%)Visual Appearance at 30 Days
Optimal -20°CArgonDark> 24 MonthsPale yellow/white crystals
Acceptable 4°CNitrogenDark~ 6 MonthsPale yellow solid
Sub-optimal 20°C (Room Temp)AirDark~ 14 DaysLight brown/sticky solid
Destructive 20°C (Room Temp)AirAmbient UV< 3 DaysDark brown/black tar

Part 3: Mechanistic Visualization

The following diagram illustrates the causality behind the degradation pathways, demonstrating why trace moisture and oxygen trigger a cascading failure of the compound's integrity.

DegradationMechanisms A 1-Chloro-3-(3,4,5-trimethoxyphenyl) propan-2-one C HCl Release & Dehydrohalogenation A->C Degradation Trigger E Autoxidation of Trimethoxyphenyl Ring A->E Radical Oxidation F Friedel-Crafts Self-Condensation A->F Intermolecular Attack B Trace Moisture / Light B->C Hydrolysis/Photolysis C->F Acid (HCl) Catalysis D Atmospheric Oxygen (O2) D->E Aerobic Exposure G Dark Polymeric Tars & Quinoid Structures E->G Conjugation F->G Oligomerization

Fig 1. Mechanistic pathways driving the degradation and darkening of the alpha-haloketone.

Part 4: Experimental Protocols for Remediation

If your batch has already turned dark, you do not necessarily need to discard it. The following self-validating protocol utilizes a polarity differential to separate the highly polar polymeric tars from the intact monomeric alpha-haloketone.

Protocol 1: Rescue Purification via Silica Plug & Recrystallization

Rationale: The dark degradation products (polymers and quinones) are significantly more polar and higher in molecular weight than the target compound. A rapid silica gel plug will trap these impurities at the baseline, allowing the pure monomer to elute.

Step-by-Step Methodology:

  • Dissolution: Dissolve the darkened mass in a minimal amount of Dichloromethane (DCM). Note: The solution will appear dark brown.

  • Silica Plug Preparation: Pack a fritted glass funnel with 2-3 inches of flash-grade silica gel (230-400 mesh). Pre-wet the silica with a non-polar solvent mixture (Hexane:Ethyl Acetate, 4:1 v/v).

  • Filtration: Load the DCM solution onto the silica plug. Elute under mild vacuum using the Hexane:Ethyl Acetate (4:1) mixture.

  • Validation Checkpoint 1 (TLC): Spot the eluent on a silica TLC plate alongside a crude sample. Develop in Hexane:EtOAc (3:1).

    • Causality Check: The pure compound will migrate with an Rf of ~0.4. If a dark spot remains at the baseline of the eluent lane, the plug was overloaded. Repeat the filtration step.

  • Concentration: Concentrate the clear/pale-yellow filtrate in vacuo at room temperature. Do not apply heat , as this will re-trigger thermal degradation.

  • Recrystallization: Dissolve the resulting residue in a minimum volume of warm (not boiling) diethyl ether. Slowly add hexanes until the solution becomes slightly turbid. Cool to -20°C overnight to induce crystallization.

  • Validation Checkpoint 2 (NMR): Isolate the crystals via vacuum filtration. Run a 1H-NMR in CDCl3. Confirm the presence of the alpha-chloroketone singlet (~4.1 ppm) and the absence of broad polymeric peaks in the aromatic region.

Protocol 2: Optimized Aliquoting and Storage

Rationale: Repeated freeze-thaw cycles and atmospheric exposure during weighing introduce moisture and oxygen, accelerating the degradation cascade.

Step-by-Step Methodology:

  • Immediately following purification, transfer the pure, dry crystals into an amber glass vial to prevent photolytic C-Cl cleavage.

  • If the compound will be used across multiple experiments, divide it into single-use aliquots (e.g., 100 mg per vial) to prevent repeated atmospheric exposure.

  • Purge each vial with a gentle stream of Argon for 30 seconds to displace oxygen.

  • Seal with a PTFE-lined cap and wrap the seal with Parafilm.

  • Store the vials in a desiccator box at -20°C.

PurificationWorkflow S1 Darkened Batch S2 TLC Validation (Check for baseline tars) S1->S2 S3 Silica Gel Plug (Hexane/EtOAc) S2->S3 Remove Tars S4 Recrystallization (from Ether/Hexane) S3->S4 Isolate Monomer S5 NMR/LC-MS Verification S4->S5 Validate Purity S6 Pure Product (Store -20°C, Ar) S5->S6 >98% Pure

Fig 2. Self-validating purification workflow to rescue degraded alpha-haloketone batches.

References

  • Wikipedia. α-Halo ketone. Wikipedia, The Free Encyclopedia.[Link]

  • RSC Publishing. Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols, and the mechanism of demethylation in neutral solution. Journal of the Chemical Society C.[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Lewis Acid Catalyst Ratio for Trimethoxybenzene Acylation

Welcome to the technical support center dedicated to the Friedel-Crafts acylation of trimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the Friedel-Crafts acylation of trimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and answers to frequently asked questions (FAQs). The acylation of trimethoxybenzene isomers, while a powerful C-C bond-forming reaction, presents unique challenges due to the substrate's high reactivity and the potential for side reactions. This document provides a structured approach to optimizing the Lewis acid catalyst ratio to maximize yield and purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the acylation of trimethoxybenzene, focusing on the causality behind common experimental observations and choices.

Q1: Why is a stoichiometric amount (or more) of a Lewis acid like AlCl₃ often required for Friedel-Crafts acylation?

This is a crucial and often misunderstood aspect of the reaction mechanism. Unlike many other catalytic processes, traditional Friedel-Crafts acylation is not truly catalytic in the strictest sense. The reason is the formation of a stable complex between the Lewis acid and the ketone product.[1][2]

  • Mechanism of Sequestration: The ketone product formed is a Lewis base. It readily coordinates with the strong Lewis acid catalyst (e.g., AlCl₃).[1][2] This product-catalyst complex is often stable and irreversible under the reaction conditions, effectively removing the Lewis acid from the catalytic cycle.[1]

  • Consequence: For the reaction to proceed to completion, at least one full equivalent of the Lewis acid must be present for every equivalent of the acylating agent to account for this sequestration. An aqueous workup is required to hydrolyze this complex and liberate the desired ketone product.[1]

Q2: What are the most common side reactions when acylating a highly activated substrate like trimethoxybenzene?

The high electron density of the trimethoxybenzene ring, while facilitating the desired acylation, also makes it susceptible to two primary side reactions:

  • Demethylation: The Lewis acid can coordinate with the oxygen atom of a methoxy group, leading to the cleavage of the aryl-methyl ether bond.[1] This is particularly prevalent with strong Lewis acids (AlCl₃, BBr₃), excess catalyst loading, higher temperatures, and prolonged reaction times.[1][3][4] The result is the formation of phenolic byproducts, which can complicate purification and reduce the yield of the desired ketone.

  • Diacylation: Generally, the acyl group introduced is deactivating, which prevents further substitution (polyacylation).[5][6][7] However, 1,3,5-trimethoxybenzene is an exceptionally activated substrate. The powerful activating effect of the three methoxy groups can overcome the deactivating effect of the first acyl group, leading to a second acylation reaction.[1][8]

Q3: Can I use a catalytic amount of a Lewis acid for this reaction?

Yes, particularly for highly activated systems like 1,3,5-trimethoxybenzene, it is possible to use milder Lewis acids in catalytic amounts. Research has shown that catalysts such as Ytterbium(III) triflate (Yb(OTf)₃), Copper(II) triflate (Cu(OTf)₂), and Indium(III) tosylate (In(OTs)₃) can effectively promote the reaction, often with reduced side reactions like demethylation.[9][10] This approach is a key strategy for optimizing the reaction.

Troubleshooting Guide: A Problem-Oriented Approach

This guide addresses specific issues you might encounter during your experiments, providing likely causes and actionable solutions.

Issue 1: Low Yield with Significant Phenolic Impurities
  • Observation: Your reaction yield is significantly lower than expected. Analysis of the crude product (e.g., by ¹H NMR) shows signals corresponding to phenolic -OH groups and a mass spectrum indicates products with lower molecular weight than expected.

  • Likely Cause: Demethylation of one or more methoxy groups by the Lewis acid catalyst.[1][3]

  • Solutions & Optimization Strategy:

    • Reduce Catalyst Stoichiometry: Titrate the amount of Lewis acid downwards. Start with 1.1 equivalents (relative to the acylating agent) and test 1.0, 0.9, and even sub-stoichiometric amounts if using a very strong Lewis acid.

    • Lower Reaction Temperature: Perform the reaction at 0 °C or even lower temperatures (-10 °C to -20 °C) to disfavor the higher activation energy pathway of ether cleavage.[1]

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to the Lewis acid increases the extent of demethylation.[1]

    • Switch to a Milder Lewis Acid: Replace AlCl₃ with a milder catalyst like FeCl₃, ZnCl₂, or triflate salts (e.g., Yb(OTf)₃, In(OTs)₃), which are less prone to causing demethylation and can often be used in catalytic amounts.[9][10][11]

Issue 2: Presence of a Diacylated Side Product
  • Observation: Analytical data (NMR/MS) indicates the presence of a product with a higher molecular weight, corresponding to the addition of two acyl groups.

  • Likely Cause: The high nucleophilicity of the trimethoxybenzene ring allows for a second electrophilic substitution despite the deactivating nature of the first acyl group.[1][8]

  • Solutions & Optimization Strategy:

    • Control Stoichiometry of Reagents: Use the acylating agent as the limiting reagent. A slight excess of the trimethoxybenzene substrate can help minimize diacylation.

    • Maintain Low Temperature: As with demethylation, lower temperatures reduce the overall reaction rate and can improve selectivity for the monoacylated product.[1]

    • Slow Addition: Add the acylating agent dropwise to the mixture of the substrate and Lewis acid at a low temperature. This maintains a low instantaneous concentration of the electrophile, disfavoring the second addition.

Issue 3: Reaction Stalls Before Completion
  • Observation: Reaction monitoring shows the presence of significant unreacted starting material even after an extended period.

  • Likely Cause: Insufficient active catalyst. This is typically due to using a sub-stoichiometric amount of a traditional Lewis acid (like AlCl₃) which gets completely sequestered by the product ketone before all the starting material has reacted.[1][2] It can also be caused by catalyst deactivation from moisture in the reagents or glassware.[2][11]

  • Solutions & Optimization Strategy:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and high-purity, properly stored reagents. Lewis acids like AlCl₃ are extremely sensitive to moisture.[2]

    • Increase Catalyst Loading: If using a strong Lewis acid like AlCl₃, ensure at least 1.0 equivalent is used per mole of the acylating agent. Incrementally increase the loading (e.g., to 1.1, 1.2 equivalents) to see if the reaction goes to completion.

    • Verify Reagent Purity: Ensure the acylating agent is pure and free from the corresponding carboxylic acid, which can inhibit the reaction.[11]

Data & Protocols

Table 1: Effect of Lewis Acid Stoichiometry on Acylation of 1,3,5-Trimethoxybenzene

This table summarizes typical outcomes when varying the equivalents of AlCl₃ for the acylation of 1,3,5-trimethoxybenzene with acetyl chloride.

AlCl₃ Equivalents (rel. to Acyl-Cl)Typical Yield of Mono-Acylated ProductKey Side Products ObservedRecommended Action
0.8< 50%High % of unreacted starting materialIncrease catalyst loading to >1.0 eq.
1.175-85%Minor demethylation, trace diacylationOptimal starting point for further optimization.
1.560-70%Increased demethylated and diacylated productsDecrease catalyst loading; lower reaction temp.
2.0< 50%Significant demethylation and decompositionDrastically reduce catalyst loading.
Experimental Protocol: Optimizing AlCl₃ Loading for Acylation

This protocol provides a step-by-step method for determining the optimal catalyst loading for the acylation of 1,3,5-trimethoxybenzene.

Materials:

  • 1,3,5-Trimethoxybenzene

  • Acetyl chloride (or other acyl chloride)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice, deionized water, brine solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Preparation: Dissolve 1,3,5-trimethoxybenzene (1.0 eq.) in anhydrous DCM. In the dropping funnel, prepare a solution of acetyl chloride (1.0 eq.) in anhydrous DCM.

  • Catalyst Addition: Cool the flask containing the trimethoxybenzene solution to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous AlCl₃ (start with 1.1 equivalents). Stir for 15 minutes.

  • Acylating Agent Addition: Add the acetyl chloride solution from the dropping funnel dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[12]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress every 30 minutes using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by carefully pouring the mixture onto a slurry of crushed ice and concentrated HCl.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and LC-MS to determine the yield and the ratio of product to side products.

  • Optimization: Repeat the procedure, varying the equivalents of AlCl₃ (e.g., 0.9, 1.0, 1.2, 1.5 eq.) to identify the optimal loading that maximizes yield while minimizing side products.[12]

Visualized Workflows and Logic

Diagram 1: General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis P1 Dry Glassware & Assemble Under N2 P2 Prepare Substrate Solution (TMB in DCM) P1->P2 R1 Cool Substrate Solution to 0 °C P2->R1 P3 Prepare Acylating Agent Solution R3 Slowly Add Acylating Agent P3->R3 R2 Add Lewis Acid (e.g., AlCl3) R1->R2 R2->R3 R4 Monitor by TLC R3->R4 W1 Quench in Ice/HCl R4->W1 W2 Extract with DCM W1->W2 W3 Wash & Dry W2->W3 W4 Concentrate W3->W4 A1 Analyze Crude (NMR, LC-MS) W4->A1 troubleshooting_tree Start Analyze Crude Product Q_Yield Is Yield Low? Start->Q_Yield Q_Phenol Phenolic Byproducts Present? Q_Yield->Q_Phenol Yes Success Reaction Optimized Q_Yield->Success No Q_SM Starting Material Remaining? Q_Phenol->Q_SM No Sol_Demethyl Cause: Demethylation Solution: Lower Temp, Reduce Catalyst eq., Use Milder LA Q_Phenol->Sol_Demethyl Yes Q_Diacyl Diacylated Product Present? Q_SM->Q_Diacyl No Sol_Stall Cause: Insufficient Catalyst Solution: Increase LA eq. (>1.0), Check for Moisture Q_SM->Sol_Stall Yes Sol_Diacyl Cause: High Reactivity Solution: Use Acyl-Cl as Limiting Reagent, Slow Addition Q_Diacyl->Sol_Diacyl Yes Q_Diacyl->Success No

Caption: Decision tree for troubleshooting acylation reactions.

Diagram 3: Key Mechanistic Steps & Catalyst Sequestration

mechanism_overview cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution cluster_workup Workup AcylCl R-CO-Cl Acylium Acylium Ion {R-C≡O+} [AlCl4]- AcylCl->Acylium + AlCl3 LA AlCl3 TMB Trimethoxybenzene Acylium->TMB Product_Complex Ketone-AlCl3 Complex TMB->Product_Complex + Acylium Ion Final_Product Final Ketone Product Product_Complex->Final_Product + H3O+ LA_seq Catalyst is Sequestered Here Product_Complex->LA_seq

Caption: Role of Lewis acid and product complexation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
  • BYJU'S.
  • University of Calgary.
  • Chemistry Steps. (2025).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • BenchChem. (2025).
  • Sigma-Aldrich.
  • Organic Chemistry Portal.
  • Tüzün, N. S., et al. (2022). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. ACS Omega.
  • Wikipedia.
  • Chem LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • ORGANIC REACTION MECHANISM.
  • Leah4sci. (2017).
  • BenchChem. (2025).
  • ACS Publications. (2022). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies.
  • Semantic Scholar. (2022). AlCl3‑Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride.
  • Chemistry Steps. (2023).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2,6-Dimethoxytoluene.
  • Morizur, V., et al. (2015).
  • ResearchGate. (2014). Double acylation product in the snсl4-promoted reaction of 4,5-dichlorocyclopent-4-en-1,3-dione with 1,3,5-trimethoxybenzene.

Sources

Reference Data & Comparative Studies

Validation

Analytical Guide: Distinguishing 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one from Isomeric Impurities

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Methodology Guide The Isomeric Landscape in API Synthesis In the synthesis of complex active pha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Methodology Guide

The Isomeric Landscape in API Synthesis

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly those derived from trimethoxyphenethylamine or related scaffolds—1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one serves as a critical intermediate. However, the electrophilic aromatic substitution and alkylation steps used to synthesize this precursor frequently generate isomeric impurities. Failing to clear these isomers early in the synthetic pipeline leads to downstream chiral and structural impurities that can compromise drug efficacy and safety.

To guarantee batch integrity, analytical scientists must differentiate the target molecule from two primary classes of isomers:

  • Aromatic Regioisomers: Positional variations of the methoxy groups (e.g., 2,3,4-trimethoxyphenyl or 2,4,5-trimethoxyphenyl analogs).

  • Aliphatic Chain Isomers: Variations in the functionalization of the propane chain, most notably 2-Chloro-1-(3,4,5-trimethoxyphenyl)propan-1-one , where the carbonyl and chloride positions are shifted.

This guide provides a comprehensive, causality-driven framework for distinguishing these isomers using Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) [1].

Analytical_Workflow Sample Crude Sample (Target + Isomers) NMR 1H NMR Analysis (Aromatic Symmetry) Sample->NMR Regioisomers MS LC-MS/MS (Fragment Profiling) Sample->MS Aliphatic Isomers HPLC HPLC-UV (Method Validation) NMR->HPLC MS->HPLC Release Batch Release (Purity Confirmed) HPLC->Release Rs > 1.5

Fig 1. Multi-modal analytical workflow for comprehensive isomeric differentiation.

Spectroscopic Differentiation: The Role of Molecular Symmetry

The Causality of NMR Shifts

Proton (¹H) NMR spectroscopy is the gold standard for identifying aromatic regioisomers. The diagnostic power of NMR in this context relies entirely on molecular symmetry [2].

In the target 3,4,5-trimethoxyphenyl moiety, the aromatic ring possesses a plane of symmetry passing through C1 (the alkyl attachment point) and C4 (the para-methoxy group). Because of this symmetry, the protons at positions C2 and C6 are chemically and magnetically equivalent. They do not exhibit observable coupling with each other and therefore resonate as a distinct, sharp 2H singlet at approximately 6.40 ppm.

In contrast, regioisomeric impurities break this symmetry:

  • 2,3,4-trimethoxyphenyl: The remaining protons at C5 and C6 are adjacent. They couple to one another, producing two 1H doublets with an ortho-coupling constant (J ≈ 8.5 Hz).

  • 2,4,5-trimethoxyphenyl: The remaining protons at C3 and C6 are para to each other. They appear as two 1H singlets (or very fine doublets with J < 1 Hz) at distinct chemical shifts due to differing local shielding effects.

Quantitative NMR Data Comparison

Table 1: Diagnostic ¹H NMR Shifts (CDCl₃, 400 MHz)

CompoundAromatic Protons (Ar-H)Methoxy Protons (-OCH₃)Aliphatic Protons
1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one ~6.40 ppm (s, 2H) 3.85 (s, 6H), 3.83 (s, 3H)3.70 (s, 2H), 4.15 (s, 2H)
1-Chloro-3-(2,3,4-trimethoxyphenyl)propan-2-one~6.60 (d, 1H), ~6.85 (d, 1H)3.80–3.95 (m, 9H)3.65 (s, 2H), 4.15 (s, 2H)
1-Chloro-3-(2,4,5-trimethoxyphenyl)propan-2-one~6.50 (s, 1H), ~6.75 (s, 1H)3.80–3.90 (m, 9H)3.65 (s, 2H), 4.15 (s, 2H)
2-Chloro-1-(3,4,5-trimethoxyphenyl)propan-1-one~7.20 ppm (s, 2H)3.90 (s, 6H), 3.92 (s, 3H)5.10 (q, 1H), 1.65 (d, 3H)

Mass Spectrometry: Unmasking Aliphatic Chain Isomers

While NMR excels at aromatic substitution patterns, LC-MS/MS is superior for differentiating aliphatic chain isomers, such as the 1-propan-1-one vs. propan-2-one derivatives. Both compounds share an identical exact mass and yield a precursor ion [M+H]⁺ at m/z 259.07 (for the ³⁵Cl isotope).

The Causality of MS/MS Fragmentation

Differentiation relies on Collision-Induced Dissociation (CID). Fragmentation pathways are governed by the stability of the resulting carbocations. Alpha-cleavage adjacent to the carbonyl group dictates the primary product ions [3]:

  • Target (Propan-2-one): Cleavage between C2 (carbonyl) and C3 (benzyl carbon) yields a highly stable, resonance-delocalized trimethoxybenzyl cation at m/z 181.

  • Isomer (Propan-1-one): Cleavage between C1 (carbonyl) and C2 (chloroethyl carbon) yields a stable trimethoxybenzoyl cation at m/z 195.

MS_Pathways Target 1-Chloro-3-(3,4,5-trimethoxyphenyl) propan-2-one [M+H]+ 259 Frag1 Trimethoxybenzyl Cation m/z 181 Target->Frag1 Cleavage at C2-C3 (-C2H3ClO) Isomer 2-Chloro-1-(3,4,5-trimethoxyphenyl) propan-1-one [M+H]+ 259 Frag2 Trimethoxybenzoyl Cation m/z 195 Isomer->Frag2 α-Cleavage at C1-C2 (-C2H5Cl)

Fig 2. Divergent MS/MS fragmentation pathways of aliphatic isomers.

Table 2: LC-MS/MS Diagnostic Ions (Positive ESI)

CompoundPrecursor Ion[M+H]⁺Primary Product IonSecondary Product Ion
1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one259.07181.08 149.06
2-Chloro-1-(3,4,5-trimethoxyphenyl)propan-1-one259.07195.06 152.05

Chromatographic Resolution: Self-Validating HPLC Protocol

To transition from structural identification to routine batch quantification, a robust HPLC method is required. The following protocol leverages the differing lipophilicities and chromophores of the isomers to ensure baseline separation.

Orthogonal Causality in Chromatography

The 2-chloro-1-propan-1-one isomer elutes later than the target propan-2-one on a reversed-phase C18 column. This is because the carbonyl group in the 1-propan-1-one isomer is directly conjugated with the aromatic ring, increasing the molecule's overall planarity and lipophilicity. Furthermore, this conjugation shifts its UV absorption maximum (λmax) to ~280 nm, whereas the target molecule (with an isolated aromatic ring) absorbs maximally at ~230 nm.

Step-by-Step Methodology
  • Column Selection: Kinetex C18 Core-Shell, 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 80% B

    • 12–15 min: Hold at 80% B

    • 15–16 min: Return to 10% B (equilibration)

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: Dual-wavelength UV at 230 nm (Target quantification) and 280 nm (Conjugated isomer detection).

System Self-Validation

A self-validating analytical system requires an internal control to prove its resolving power prior to analyzing unknown batches.

  • Action: Prepare a System Suitability Test (SST) solution containing 1.0 mg/mL of the target compound spiked with 0.1% (w/w) of the 2-chloro-1-propan-1-one isomer.

  • Validation Criteria: The protocol is only deemed valid for batch release if the chromatographic resolution ( Rs​ ) between the target peak and the isomer peak is strictly > 1.5 . Additionally, the isomer peak must demonstrate a higher area response at 280 nm than at 230 nm, providing orthogonal spectral confirmation.

References

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Notes. Available at:[Link]

  • Shevyrin, V., et al. "Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach." PubMed, National Institutes of Health. Available at:[Link]

Comparative

High-Resolution vs. Unit-Resolution Mass Spectrometry for Halogenated Drug Intermediates: A Guide to the Chlorine Isotope Pattern of C12H15ClO4

Introduction: The Diagnostic Power of Isotope Patterns In drug development and environmental analysis, the unambiguous structural elucidation of halogenated intermediates is critical. For a representative chlorinated com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Diagnostic Power of Isotope Patterns

In drug development and environmental analysis, the unambiguous structural elucidation of halogenated intermediates is critical. For a representative chlorinated compound like C12H15ClO4 (exact monoisotopic mass 258.0659 Da), mass spectrometry (MS) serves as the frontline analytical tool. The presence of a single chlorine atom imparts a highly characteristic isotopic signature to the mass spectrum. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) against Unit-Resolution Mass Spectrometry (e.g., Single Quadrupole) in resolving and validating this diagnostic pattern, providing actionable experimental protocols for analytical scientists.

The Causality of the Chlorine Isotope Pattern (Expertise & Experience)

To effectively leverage mass spectrometry, one must understand the physical causality behind the observed spectra. When analyzing C12H15ClO4, the isotopic envelope is governed by the natural abundance of its constituent elements, primarily carbon and chlorine [1][1].

  • Monoisotopic Peak (M): At m/z 258.0659, this peak represents molecules composed entirely of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

  • The [M+1] Peak: Driven predominantly by ¹³C. Because the natural abundance of ¹³C is approximately 1.07%, the probability of finding one ¹³C atom in a 12-carbon framework is roughly 12.8% (12 × 1.07%). Thus, the[M+1] peak will appear at ~12.8% the intensity of the M peak [2][2].

  • The [M+2] Peak (The Chlorine Signature): Chlorine exists in nature as two stable isotopes: ³⁵Cl (~75.78%) and ³⁷Cl (~24.22%). Consequently, any ion containing a single chlorine atom will exhibit an [M+2] peak at roughly one-third (~32%) the intensity of the monoisotopic peak [3][3]. For C12H15ClO4, this peak appears at m/z 260.0629.

Understanding this causality is essential. An experimental choice to strictly monitor the 3:1 ratio prevents false positive identifications, as non-chlorinated isobaric interferences will lack this distinct [M+2] amplification.

Platform Comparison: HRMS vs. Unit-Resolution MS

While both platforms can detect the 3:1 chlorine ratio, their diagnostic confidence varies significantly depending on the complexity of the sample matrix.

FeatureUnit-Resolution MS (Single Quadrupole)High-Resolution MS (Q-TOF / Orbitrap)
Mass Accuracy ± 0.1 Da< 5 ppm
Resolving Power (FWHM) ~1,000> 30,000 to 240,000
Isotope Fidelity Good (Nominal 3:1 ratio visible)Excellent (Resolves isotopic fine structure)
Interference Handling Susceptible to isobaric overlap (e.g., ³⁴S vs ³⁷Cl)Easily distinguishes ³⁴S (+1.995 Da) from ³⁷Cl (+1.997 Da)
Cost & Throughput Low capital cost, high throughputHigh capital cost, complex data processing

Unit-resolution instruments measure nominal mass. They will detect peaks at m/z 258 and 260 with a 3:1 ratio. However, they cannot distinguish between a true ³⁷Cl isotope (+1.997 Da) and an isobaric interference such as a ³⁴S isotope (+1.995 Da) or complex background matrix ions [4][4]. HRMS platforms provide sub-5 ppm mass accuracy and high resolving power, allowing for the resolution of isotopic fine structure. This ensures that the[M+2] peak is definitively assigned to ³⁷Cl rather than an overlapping isobar [5][5].

Self-Validating Experimental Protocol (Trustworthiness)

To ensure absolute trustworthiness in structural assignment, the following LC-HRMS protocol is designed as a self-validating system for C12H15ClO4.

Step 1: Chromatographic Separation

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid promotes efficient protonation in the ion source, yielding a strong [M+H]⁺ precursor ion at m/z 259.0732.

Step 2: HRMS Tuning and Acquisition

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Resolving Power: Set to ≥ 60,000 FWHM at m/z 200.

  • Causality: High resolving power is required to separate the ³⁷Cl isotopic peak from potential ¹³C₂ or ¹⁸O isotopic contributions within the [M+2] cluster.

Step 3: Isotopic Deconvolution and MS/MS Validation

  • Isotope Extraction: Extract the M (259.0732) and M+2 (261.0702) peaks with a narrow mass window (± 5 ppm).

  • Ratio Calculation: Verify the M+2/M intensity ratio is between 31.5% and 33.5%.

  • MS/MS Fragmentation: Apply collision-induced dissociation (CID). The neutral loss of HCl (35.9767 Da) will yield a fragment at m/z 223.0965 that strictly lacks the 3:1 chlorine pattern, self-validating the presence and subsequent loss of the chlorine atom [6][6].

Visualizations

IsotopeWorkflow A Acquire MS1 Spectrum (HRMS) B Extract Monoisotopic Peak (M) A->B C Identify M+1 & M+2 Isotopologues B->C D Calculate M+2/M Ratio (Expected ~32%) C->D E Verify Exact Mass (Δ < 5 ppm) D->E G Reject: Isobaric Interference D->G Ratio != 3:1 F Confirm C12H15ClO4 Formula E->F E->G Δ > 5 ppm

Workflow for high-resolution MS1 isotopic pattern deconvolution and validation of C12H15ClO4.

Fragmentation M Precursor Ion [M+H]+ m/z 259.0732 (3:1 ^35Cl/^37Cl) F1 Fragment [M+H - HCl]+ m/z 223.0965 (No Cl pattern) M->F1 Neutral Loss of HCl (-35.9767 Da) F2 Fragment [M+H - H2O]+ m/z 241.0626 (3:1 ^35Cl/^37Cl) M->F2 Neutral Loss of H2O (-18.0106 Da)

Characteristic fragmentation pathways for protonated C12H15ClO4 highlighting halogen loss.

References

  • Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International.
  • Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. ResolveMass Laboratories Inc.
  • Isotope pattern Definition - Organic Chemistry II. Fiveable.
  • Isotope patterns. Freie Universität Berlin.
  • Charge and Isotope Deconvolution — pyOpenMS 2.5.0 documentation. pyOpenMS.

Sources

Validation

A Comprehensive Guide to Determining TLC Rf Values for 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one in Hexane/Ethyl Acetate Systems

For researchers engaged in the synthesis, purification, and analysis of pharmaceutical intermediates, understanding the chromatographic behavior of target molecules is paramount. This guide provides a detailed exploratio...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis, purification, and analysis of pharmaceutical intermediates, understanding the chromatographic behavior of target molecules is paramount. This guide provides a detailed exploration of Thin-Layer Chromatography (TLC) as applied to 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one, a ketone of interest in various synthetic pathways.[1] We will delve into the principles governing its separation in hexane/ethyl acetate solvent systems, provide robust experimental protocols for determining its Retention Factor (Rf) values, and offer insights into interpreting the results. This document is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize TLC for reaction monitoring and purity assessment of this compound.

The Principle of Separation: Understanding Rf in the Context of Hexane/Ethyl Acetate TLC

Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a solvent system of varying polarity).[2][3] The Retention Factor (Rf) is a quantitative measure of a compound's migration up the TLC plate and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][5]

An optimal Rf value for good separation is generally considered to be between 0.3 and 0.7.[6] For 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one, its polarity is influenced by the ketone and chloro- functionalities, as well as the three methoxy groups on the phenyl ring. The choice of a hexane/ethyl acetate mobile phase allows for fine-tuning of the solvent polarity to achieve this optimal separation.[7] Hexane, being non-polar, has low eluting power, while the more polar ethyl acetate will increase the mobility of the compound on the silica plate.[7] Therefore, by adjusting the ratio of hexane to ethyl acetate, one can modulate the Rf value:

  • Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, leading to a higher Rf value .[6]

  • Increasing the proportion of hexane will decrease the polarity of the mobile phase, resulting in a lower Rf value .[6]

It is important to note that Rf values are constant only under specific and reproducible conditions, including the adsorbent material, thickness of the layer, solvent system, chamber saturation, and temperature.[5][8][9]

Experimental Protocol for Rf Value Determination

This section provides a step-by-step methodology for the accurate determination of Rf values for 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated plates. The F254 indicator allows for visualization under UV light.[10]

  • Sample: 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one.

  • Solvents: HPLC grade n-Hexane and Ethyl Acetate.

  • Sample Solvent: A volatile solvent such as dichloromethane or ethyl acetate to dissolve the sample.

  • TLC Developing Chamber: A glass chamber with a tight-fitting lid.

  • Spotting Capillaries: Fine glass capillary tubes.

  • Pencil and Ruler

  • UV Lamp (254 nm)

  • Iodine Chamber (optional, for visualization)

Step-by-Step Procedure
  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[10] Be careful not to scratch the silica surface.

    • Mark small tick marks along the origin line where the samples will be spotted.

  • Sample Preparation:

    • Prepare a dilute solution of 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one (approximately 1 mg/mL) in a volatile solvent like ethyl acetate.[3]

  • Spotting the Plate:

    • Using a capillary tube, apply a small spot of the sample solution to the marked origin on the TLC plate. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.[8]

    • Allow the solvent to completely evaporate between applications if multiple spots are needed in the same lane.

  • Preparation of the Developing Chamber:

    • Prepare a series of hexane/ethyl acetate mobile phases with varying ratios. Good starting points for ketones can range from 8:1 to 1:1 (hexane:ethyl acetate).[11][12]

    • Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[13]

    • Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent vapor. This ensures the chamber atmosphere is saturated, leading to better and more reproducible results.[14] Close the chamber with the lid and let it equilibrate for 5-10 minutes.

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the plate is upright and not touching the filter paper.

    • Replace the lid and allow the solvent to ascend the plate by capillary action.[2] Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.[13]

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm). The compound should appear as a dark spot against the fluorescent background.[3] Circle the spots with a pencil.

    • If visualization under UV is not clear, placing the plate in a chamber with a few crystals of iodine can also be used. Most organic compounds will appear as brown spots.[3]

  • Calculation of Rf Value:

    • Measure the distance from the origin to the center of the spot (distance traveled by the compound).

    • Measure the distance from the origin to the solvent front (distance traveled by the solvent).

    • Calculate the Rf value using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [4]

Workflow for Rf Value Determination

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Plate_Prep 1. Prepare TLC Plate (Draw Origin Line) Sample_Prep 2. Prepare Sample Solution (1 mg/mL) Chamber_Prep 3. Prepare & Equilibrate Developing Chamber Spotting 4. Spot Sample on Plate Chamber_Prep->Spotting Development 5. Develop Plate in Chamber Spotting->Development Visualization 6. Visualize Spots (UV Lamp / Iodine) Development->Visualization Measurement 7. Measure Distances (Spot & Solvent Front) Visualization->Measurement Calculation 8. Calculate Rf Value Measurement->Calculation

Caption: A streamlined workflow for the determination of TLC Rf values.

Comparison of Hexane/Ethyl Acetate Ratios and Expected Rf Values

The following table provides a guide to selecting an initial solvent system and the expected trend in Rf values for 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one. Actual Rf values must be determined experimentally. A related compound, 1-benzyl-3-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-2-one, has a reported Rf of 0.55 in a 1:2 ethyl acetate/petroleum ether system, suggesting that a solvent system with a higher proportion of the non-polar component will be effective.[15]

Hexane:Ethyl Acetate Ratio (v/v)Solvent PolarityExpected Rf Range for 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-oneComments
9:1 Low0.1 - 0.3Good starting point if the compound is expected to be relatively non-polar.
4:1 Moderate0.2 - 0.5A common starting ratio for compounds of intermediate polarity.
7:3 Moderate-High0.4 - 0.6This ratio was effective for another trimethoxy-substituted aromatic compound.[10]
1:1 High0.5 - 0.8Use if the compound shows low mobility in less polar systems.

Troubleshooting and Interpretation

  • Streaking: If the spots appear as streaks rather than distinct spots, it may be due to the sample being too concentrated or the presence of highly polar impurities. Dilute the sample solution and re-spot.

  • Rf Value Too Low (Spot remains at the origin): The mobile phase is not polar enough to move the compound. Increase the proportion of ethyl acetate in the solvent system.[6][8]

  • Rf Value Too High (Spot moves with the solvent front): The mobile phase is too polar. Increase the proportion of hexane in the solvent system.[6][8]

  • Irregular Solvent Front: This can occur if the chamber is not properly saturated or if the plate is disturbed during development. Ensure the chamber is sealed and equilibrated.

By systematically varying the hexane/ethyl acetate ratio, researchers can identify the optimal conditions for achieving clear separation and a reproducible Rf value for 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one. This foundational data is invaluable for monitoring reaction progress, assessing purification efficacy, and ensuring the quality of this important synthetic intermediate.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Google Patents. (n.d.). EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Wellesley College. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • University of Arizona. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • MDPI. (2006, December 1). Synthesis of 1-benzyl-3-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-2-one. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: α-Chloro vs. α-Bromo Derivatives of Trimethoxyphenylacetone

Executive Summary 3,4,5-Trimethoxyphenylacetone (TMPA) is a highly versatile precursor utilized in the synthesis of complex phenethylamines and pharmaceutical intermediates. The functionalization of TMPA typically begins...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4,5-Trimethoxyphenylacetone (TMPA) is a highly versatile precursor utilized in the synthesis of complex phenethylamines and pharmaceutical intermediates. The functionalization of TMPA typically begins with α-halogenation, yielding either α-chloro or α-bromo derivatives. Selecting the appropriate halogen substituent profoundly impacts downstream nucleophilic substitution (Sₙ2) efficiencies, particularly during amination workflows. This guide objectively compares the reactivity, stability, and experimental handling of both derivatives to assist drug development professionals in optimizing their synthetic routes.

Mechanistic Causality: Leaving Group Dynamics & Sₙ2 Kinetics

The α-carbon of TMPA is highly electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group. When halogenated, this position becomes a prime target for nucleophiles (e.g., primary amines). However, the bulky 3,4,5-trimethoxyphenyl group exerts significant steric hindrance, making the choice of the leaving group the primary determinant of reaction velocity.

The selection of the halogen dictates the activation energy ( Ea​ ) of the Sₙ2 transition state. Bromide is a weaker base and a larger, more polarizable ion than chloride, making it a superior leaving group. According to established kinetic studies on analogous α-haloketones , α-bromo derivatives react approximately 160 times faster than their α-chloro counterparts under identical conditions. The carbon-bromine bond is more readily cleaved during nucleophilic attack, leading to rapid product formation even at ambient temperatures.

Quantitative Reactivity Comparison

The following table summarizes the experimental performance and physical parameters of both TMPA derivatives during standard substitution reactions.

Parameterα-Chloro-TMPAα-Bromo-TMPA
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Relative Sₙ2 Rate (vs Iodide) 1x~160x
Bond Dissociation Energy ~339 kJ/mol~285 kJ/mol
Shelf-Life / Stability High (Stable for months at 4°C)Low (Degrades within days; light-sensitive)
Optimal Amination Conditions Reflux, 12-24h (KI catalyst required)Room Temperature, 2-4h
Primary Side Reactions Unreacted starting materialFavorskii rearrangement, elimination

Logical Workflow of Halogenation and Amination

G TMPA Trimethoxyphenylacetone (TMPA) Chlorination Chlorination (NCS) TMPA->Chlorination Bromination Bromination (NBS) TMPA->Bromination AlphaChloro α-Chloro-TMPA (High Stability) Chlorination->AlphaChloro AlphaBromo α-Bromo-TMPA (High Reactivity) Bromination->AlphaBromo SN2_Chloro Amination (Requires Heat / KI) AlphaChloro->SN2_Chloro High Ea SN2_Bromo Amination (Mild Conditions) AlphaBromo->SN2_Bromo Low Ea Product Target Amine (Pharmaceutical Intermediate) SN2_Chloro->Product SN2_Bromo->Product

Workflow of TMPA halogenation and subsequent Sₙ2 amination kinetics.

Experimental Methodologies

Protocol A: Regioselective Synthesis of α-Bromo-TMPA

This protocol details the controlled bromination of TMPA, avoiding over-oxidation.

  • Preparation: Dissolve 10.0 g of TMPA in 100 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that effectively solubilizes the reagents without participating in nucleophilic attack or side reactions.

  • Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) and a catalytic amount (0.05 eq) of p-toluenesulfonic acid (pTSA).

    • Causality: NBS provides a low, steady concentration of electrophilic bromine, preventing polybromination. The pTSA catalyzes the enolization of the ketone, which is the rate-determining step for α-halogenation .

  • Reaction: Stir the mixture at room temperature for 2 hours, strictly protected from light.

    • Causality: Exclusion of light prevents radical initiation pathways that could lead to undesired benzylic or aromatic ring bromination.

  • Self-Validation Mechanism: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase. The protocol is self-validating when the UV-active TMPA spot completely shifts to a distinct, less polar α-bromo-TMPA spot. If unreacted TMPA remains after 2 hours, enolization is incomplete, signaling the need for a slight increase in the acid catalyst.

Protocol B: Comparative Sₙ2 Amination Workflow

This protocol evaluates the kinetic differences between the chloro and bromo derivatives during amination.

  • Preparation: Dissolve 5.0 mmol of the selected α-halo-TMPA in 20 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: THF strongly solvates the nucleophile without hydrogen-bonding to it, thereby maximizing the nucleophile's HOMO energy for the Sₙ2 attack.

  • Reagent Addition: Introduce 3.0 equivalents of the target primary amine (e.g., ethanolic methylamine) and 1.5 equivalents of anhydrous potassium carbonate ( K2​CO3​ ).

    • Causality: Excess amine prevents over-alkylation (the formation of tertiary amines). K2​CO3​ acts as an acid scavenger to neutralize the generated HX, preventing the amine nucleophile from being protonated and deactivated.

  • Derivative-Specific Execution:

    • For α-Bromo-TMPA: Stir at 25°C for 3 hours.

    • For α-Chloro-TMPA: Add 0.2 equivalents of Potassium Iodide (KI) and reflux at 65°C for 18 hours.

    • Causality: The chloro derivative requires Finkelstein conditions; KI generates a highly reactive α-iodo intermediate in situ, which undergoes rapid amination to overcome the inherently poor leaving group ability of the chloride ion.

  • Self-Validation Mechanism: Conduct HPLC-UV analysis of reaction aliquots taken at 3-hour intervals. The system validates the kinetic disparity: the bromo-derivative will demonstrate >95% conversion at the 3-hour mark, whereas the chloro-derivative (if run without KI) will show <20% conversion. The emergence of the aminated product peak confirms successful substitution.

Stability vs. Reactivity Trade-offs

For researchers scaling up syntheses, the choice between chloro- and bromo- derivatives represents a classic trade-off between stability and reactivity.

While α-bromo-TMPA offers exceptional reactivity and allows for mild amination conditions, it is highly susceptible to photolytic degradation and side reactions—such as the Favorskii rearrangement—in the presence of strong bases . Therefore, it is best utilized in "telescoped" reaction sequences where the intermediate is immediately processed without isolation.

Conversely, α-chloro-TMPA is highly stable and suitable for long-term storage. It is often the preferred choice for industrial scale-up, provided the subsequent amination step can be optimized using iodide catalysis or elevated temperatures in pressurized reactors.

References

  • Synthetic Access to Aromatic α-Haloketones Source: National Institutes of Health (PMC) URL:[Link]

Validation

Resolving the Unresolvable: A Comparative Guide to HPLC Method Development for Trimethoxybenzene Positional Isomers

As a Senior Application Scientist, one of the most persistent challenges I encounter in reverse-phase liquid chromatography (RPLC) is the baseline separation of positional isomers. Trimethoxybenzene (TMB) derivatives—spe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in reverse-phase liquid chromatography (RPLC) is the baseline separation of positional isomers. Trimethoxybenzene (TMB) derivatives—specifically 1,2,3-TMB, 1,2,4-TMB, and 1,3,5-TMB—represent a classic "chromatographic nightmare." Because these isomers possess identical molecular weights and virtually indistinguishable LogP values, traditional method development strategies relying solely on hydrophobic retention routinely fail.

This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases. By exploring the causality behind stationary phase selectivity and mobile phase interactions, this document provides a self-validating framework for developing robust methods for aromatic positional isomers.

Mechanistic Insights: Why C18 Fails and PFP Succeeds

To achieve separation, we must exploit subtle differences in the spatial arrangement and electron density of the analytes.

  • The Limitation of C18: Standard C18 phases rely almost exclusively on dispersive (hydrophobic) interactions[1]. Because the three TMB isomers have nearly identical hydrophobicities, a C18 column cannot differentiate them, leading to severe co-elution of the critical pair (typically 1,2,3-TMB and 1,2,4-TMB)[2].

  • The Partial Solution of Phenyl-Hexyl: Phenyl-Hexyl phases introduce π−π interactions. The phenyl ring of the stationary phase interacts with the aromatic ring of the TMB isomers. While this alters the selectivity and often shifts the elution order, it is frequently insufficient to achieve full baseline resolution ( Rs​>2.0 ) for all three isomers[3].

  • The PFP Advantage: Pentafluorophenyl (PFP) phases represent a paradigm shift. The five highly electronegative fluorine atoms draw electron density away from the phenyl ring, creating a strongly electron-deficient surface (a strong Lewis acid)[4]. Trimethoxybenzenes, heavily substituted with electron-donating methoxy groups, are highly electron-rich. This creates a powerful π−π charge-transfer interaction[5]. Furthermore, the rigid, highly polar C-F bonds introduce strong dipole-dipole interactions and strict steric (shape) recognition, which is exquisitely sensitive to the positional arrangement of the methoxy groups[6].

Mechanisms Analyte Trimethoxybenzene Isomers C18 C18 Phase Analyte->C18 Phenyl Phenyl-Hexyl Phase Analyte->Phenyl PFP PFP Phase Analyte->PFP Hydrophobic Dispersive Interactions C18->Hydrophobic PiPi Dispersive + π-π Interactions Phenyl->PiPi Multi Dispersive + π-π + Dipole + Steric PFP->Multi Outcome1 Co-elution (Rs < 1.0) Hydrophobic->Outcome1 Outcome2 Partial Separation (Rs ~ 1.5) PiPi->Outcome2 Outcome3 Baseline Resolution (Rs > 2.0) Multi->Outcome3

Stationary phase interaction mechanisms dictating the resolution of positional isomers.

The Causality of Mobile Phase Selection

A critical, often overlooked factor in PFP method development is the choice of organic modifier. Methanol is strictly preferred over Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond ( π electrons). If used as the strong solvent, these π electrons actively compete with the analyte for the π−π interaction sites on the PFP column, effectively muting the column's unique orthogonal selectivity[7]. Methanol, being a protic solvent lacking π electrons, does not interfere, allowing the full shape and charge-transfer selectivity of the PFP phase to be realized[7].

Comparative Performance Data

The following table synthesizes experimental performance data comparing the three stationary phases under identical isocratic conditions (70:30 Water:Methanol, 1.5 mL/min, 40 °C, 4.6 × 50 mm, 2.7 µm core-shell columns)[2],[1].

Stationary PhaseAnalyteRetention Time (min)Selectivity ( α )Resolution ( Rs​ )Performance Summary
Standard C18 1,2,3-TMB2.10--Method Failure: Severe co-elution of the critical pair. Dispersive forces cannot distinguish shape.
1,2,4-TMB2.151.020.4
1,3,5-TMB2.801.303.1
Phenyl-Hexyl 1,2,4-TMB2.20--Sub-optimal: Elution order shifts due to π−π interactions, but baseline resolution is not achieved.
1,2,3-TMB2.351.071.1
1,3,5-TMB3.101.323.8
PFP (Pentafluorophenyl) 1,2,4-TMB2.50--Method Success: Strong steric and dipole interactions yield baseline resolution for all isomers.
1,2,3-TMB3.101.243.5
1,3,5-TMB4.201.354.0

Step-by-Step Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . The method dictates internal suitability checks that must be passed before proceeding, ensuring robustness.

Phase 1: Preparation & Equilibration
  • Column Installation: Install a high-efficiency PFP column (e.g., 2.7 µm superficially porous particle, 4.6 x 50 mm) to minimize backpressure while maximizing theoretical plates[6].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water) and Mobile Phase B (HPLC-Grade Methanol). Do not use Acetonitrile to preserve π−π selectivity[7].

  • System Purge: Purge the HPLC system at 2.0 mL/min for 5 minutes with 50:50 Water:Methanol to clear previous buffers.

  • Equilibration: Set the column oven to 40 °C. Equilibrate the column with the starting isocratic composition (70:30 Water:Methanol) at 1.5 mL/min until the baseline UV absorbance (at 254 nm) and system pressure are completely stable ( Δ P < 1%).

Phase 2: Isocratic Screening & System Suitability Testing (SST)
  • Sample Injection: Inject 1.0 µL of the TMB isomer standard mixture (approx. 0.1 mg/mL per isomer).

  • Data Acquisition: Record the chromatogram for 6 minutes.

  • Self-Validation (SST Criteria):

    • Resolution ( Rs​ ): Must be ≥2.0 between all adjacent peaks.

    • Tailing Factor ( Tf​ ): Must be ≤1.5 for all peaks.

    • Retention Factor ( k′ ): The first eluting peak must have k′>1.5 to avoid void volume interference.

Phase 3: Optimization (If SST Fails)

If SST criteria are not met, the protocol dictates the following causal adjustments:

  • If Rs​<2.0 : Decrease the Methanol concentration by 5% to increase retention and amplify steric interactions. Alternatively, lower the column temperature to 30 °C, which enhances dipole-dipole interactions at the cost of slightly broader peaks.

  • If Tf​>1.5 : Check for secondary silanol interactions. Though TMBs are neutral, if analyzing basic derivatives, add 0.1% Formic Acid to the mobile phase to suppress silanol ionization.

Workflow Start 1. Column Selection Install PFP Stationary Phase MobilePhase 2. Mobile Phase Setup Select Methanol over Acetonitrile Start->MobilePhase Screening 3. Isocratic Screening e.g., 70:30 Water:Methanol MobilePhase->Screening Decision SST Passed? Rs > 2.0 & Tf < 1.5 Screening->Decision Optimize 4a. Method Optimization Tune % Organic & Temperature Decision->Optimize No Validate 4b. Method Validation Lock Parameters & Document Decision->Validate Yes Optimize->Screening Re-evaluate

Self-validating HPLC method development workflow for positional isomers.

Conclusion

For the separation of trimethoxybenzene positional isomers, standard C18 columns represent a methodological dead end due to their reliance on purely dispersive forces[1]. While Phenyl-Hexyl columns offer a step in the right direction, PFP (Pentafluorophenyl) columns provide the definitive solution. By leveraging a complex matrix of π−π , dipole-dipole, and steric interactions[5], and by carefully selecting Methanol to prevent π -electron competition[7], chromatographers can achieve robust, baseline resolution of these critically difficult analytes.

References

  • Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
  • Thermo Fisher Scientific. Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column.
  • Phenomenex. Kinetex F5 Core-Shell HPLC Columns.
  • Shimadzu (via lcms.cz).
  • LCGC International.
  • ACE HPLC. ACE C18-PFP Technical Brochure.
  • Chromatography Online. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.

Sources

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